LUF6283
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
5-butyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(8(11)12)10-9-6/h5H,2-4H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTXSGLJNBAMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288719 | |
| Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92933-48-7 | |
| Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92933-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
LUF6000: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the A3 Adenosine Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LUF6000 is a potent and selective positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, particularly inflammation. This technical guide provides an in-depth overview of the mechanism of action of LUF6000, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing the associated signaling pathways. LUF6000 enhances the binding affinity and/or efficacy of endogenous adenosine and other A3AR agonists, thereby potentiating their downstream effects. Its anti-inflammatory properties have been demonstrated in multiple preclinical models, primarily through the modulation of the NF-κB signaling pathway and other associated kinases. This document serves as a comprehensive resource for researchers and drug development professionals working on A3AR-targeted therapeutics.
Core Mechanism of Action
LUF6000 functions as a positive allosteric modulator of the A3 adenosine receptor.[1] Unlike orthosteric agonists that bind to the same site as the endogenous ligand adenosine, LUF6000 binds to a distinct, allosteric site on the A3AR. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of orthosteric agonists.[2] A key advantage of this mechanism is the potential for greater therapeutic specificity, as allosteric modulators tend to act only in the presence of the endogenous ligand, which is often upregulated at sites of inflammation or pathology.[2][3] LUF6000 itself does not activate the A3AR but potentiates the effects of agonists like adenosine.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of LUF6000.
Table 1: In Vitro Activity of LUF6000
| Assay Type | Cell Line/System | Agonist | LUF6000 Concentration | Observed Effect | Reference |
| [³⁵S]GTPγS Binding | HEK293 cells expressing human A3AR | Cl-IB-MECA | 10 µM | ~2-3 fold increase in Emax | [4] |
| [³⁵S]GTPγS Binding | HEK293 cells expressing dog A3AR | Cl-IB-MECA | 10 µM | >2.5-fold increase in Emax | [5] |
| [³⁵S]GTPγS Binding | HEK293 cells expressing rabbit A3AR | Cl-IB-MECA | 10 µM | Substantial enhancement of agonist efficacy | [4] |
| [³⁵S]GTPγS Binding | HEK293 cells expressing mouse A3AR | Cl-IB-MECA | 10 µM | Weak activity | [4] |
| cAMP Accumulation Assay | HL-60 cells | Cl-IB-MECA | 3 µM | 41% enhancement of Emax | [2] |
| cAMP Accumulation Assay | HL-60 cells | MRS5698 | 3 µM | 19% enhancement of Emax | [2] |
Table 2: In Vivo Anti-Inflammatory Efficacy of LUF6000
| Animal Model | Species | LUF6000 Dose | Administration Route | Key Findings | Reference |
| Adjuvant-Induced Arthritis (AIA) | Rat | 100 µg/kg | Oral (PO), thrice daily | Significant reduction in RA clinical score | [1] |
| Monoiodoacetate-Induced Osteoarthritis (MIA) | Rat | 100 µg/kg | Oral (PO), twice daily | Decreased knee swelling and edema | [1] |
| Concanavalin A-Induced Hepatitis | Mouse | 10 µg/kg and 100 µg/kg | Oral (PO), twice daily | Dose-dependent decrease in SGPT and SGOT levels | [1] |
Key Signaling Pathways
LUF6000, by potentiating A3AR activation, modulates several downstream signaling pathways, with the inhibition of the NF-κB pathway being a central component of its anti-inflammatory effects.
NF-κB Signaling Pathway
Activation of the A3AR by an agonist in the presence of LUF6000 leads to the downregulation of key proteins in the NF-κB signaling cascade. This includes the reduced expression and/or phosphorylation of PI3K, IKK, and IκB, ultimately preventing the nuclear translocation of the NF-κB p65 subunit.[1][6] This inhibition of NF-κB, a master regulator of pro-inflammatory gene transcription, is a primary mechanism for the anti-inflammatory effects of LUF6000.
Caption: LUF6000 enhances A3AR-mediated inhibition of the NF-κB pathway.
Other Associated Signaling Molecules
In addition to the canonical NF-κB pathway, LUF6000-potentiated A3AR signaling has been shown to deregulate other signaling proteins, including Jak-2 and STAT-1, which are also involved in inflammatory processes.[1]
Caption: LUF6000-potentiated A3AR signaling deregulates Jak-2 and STAT-1.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on LUF6000.
In Vitro [³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the A3AR upon agonist binding, which is potentiated by LUF6000.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human, dog, rabbit, or mouse A3AR are cultured in appropriate media.
-
Cell pellets are washed and resuspended in a Tris-HCl buffer.
-
Membranes are prepared by homogenization and centrifugation, with the final pellet resuspended in a buffer containing sucrose and stored at -80°C.[5]
-
-
Assay Protocol:
-
Membranes are incubated in a buffer containing Tris-HCl, EGTA, MgCl₂, GDP, and dithiothreitol.[5]
-
LUF6000 or vehicle is pre-incubated with the membranes.
-
The reaction is initiated by the addition of the A3AR agonist (e.g., Cl-IB-MECA) and [³⁵S]GTPγS.
-
After incubation at 25°C, the reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing [³⁵S]GTPγS bound to G proteins, is measured by liquid scintillation counting.[7]
-
-
Data Analysis:
-
EC₅₀ and Emax values are calculated by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the [³⁵S]GTPγS binding assay.
In Vivo Models of Inflammation
-
Adjuvant-Induced Arthritis (AIA) in Rats:
-
Induction: Lewis rats are injected subcutaneously at the base of the tail with Complete Freund's Adjuvant.
-
Treatment: LUF6000 (100 µg/kg) or vehicle is administered orally, thrice daily, starting at the onset of disease.
-
Assessment: Disease severity is evaluated using a clinical scoring system that assesses inflammation in the paws.[1]
-
-
Monoiodoacetate-Induced Osteoarthritis (MIA) in Rats:
-
Induction: Osteoarthritis is induced by a single intra-articular injection of monoiodoacetate into the knee joint.
-
Treatment: LUF6000 (100 µg/kg) or vehicle is administered orally, twice daily, starting at the onset of disease.
-
Assessment: Disease progression is monitored by measuring knee swelling and edema.[1]
-
-
Concanavalin A (ConA)-Induced Hepatitis in Mice:
-
Induction: Acute hepatitis is induced by a single intravenous injection of Concanavalin A.[8][9]
-
Treatment: LUF6000 (10 or 100 µg/kg) or vehicle is administered orally, twice daily, starting at the onset of disease.
-
Assessment: Liver damage is quantified by measuring the serum levels of liver enzymes, such as serum glutamic pyruvic transaminase (SGPT) and serum glutamic oxaloacetic transaminase (SGOT).[1]
-
Western Blot Analysis of NF-κB Pathway Proteins
This technique is used to measure the levels of key proteins in the NF-κB signaling pathway in tissues or cells treated with LUF6000.
-
Sample Preparation:
-
Tissues (e.g., from inflamed paws in the AIA model) or cells are lysed to extract proteins.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Electrophoresis and Transfer:
-
Equal amounts of protein are separated by SDS-PAGE.
-
Proteins are then transferred to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-p65, IκBα, PI3K, IKK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
The protein bands are visualized using a chemiluminescent substrate.
-
Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[10]
-
Conclusion
LUF6000 represents a promising therapeutic candidate due to its specific mechanism of action as a positive allosteric modulator of the A3 adenosine receptor. Its ability to potentiate the endogenous anti-inflammatory effects of adenosine, primarily through the inhibition of the NF-κB signaling pathway, has been well-documented in preclinical studies. The data and protocols summarized in this guide provide a solid foundation for further research and development of LUF6000 and other A3AR allosteric modulators for the treatment of inflammatory diseases.
References
- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic and functional modulation by agonist MRS5698 and allosteric enhancer LUF6000 at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A3 adenosine receptor activation inhibits cell proliferation via phosphatidylinositol 3-kinase/Akt-dependent inhibition of the extracellular signal-regulated kinase 1/2 phosphorylation in A375 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Investigational A3 adenosine receptor targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concanavalin A-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 9. The concanavalin A model of acute hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
LUF6283: A Novel Pyrazole-Class Partial Agonist of the Hydroxycarboxylic Acid Receptor 2 (HCA2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF6283 is a novel synthetic compound belonging to the pyrazole class, identified as a partial agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as the nicotinic acid receptor.[1][2] Unlike the endogenous ligand niacin, which is a full agonist, this compound exhibits a distinct pharmacological profile with the potential to mitigate the undesirable flushing side effects associated with niacin therapy while retaining beneficial lipid-lowering effects.[1][2] This technical guide provides a comprehensive overview of the discovery, in vitro and in vivo characterization, and the underlying signaling pathways of this compound.
Discovery and Synthesis
This compound was developed and characterized by the Figueroa et al. laboratory as part of a medicinal chemistry effort to create HCA2 partial agonists.[1] While the specific synthetic route for this compound is not publicly detailed, it is described as a pyrazole-class compound.[1][2]
In Vitro Characterization
The pharmacological properties of this compound have been evaluated in several in vitro assays using HEK293T cells stably expressing the human HCA2 receptor.[1]
Quantitative Data Summary
| Assay Type | Parameter | This compound | Niacin (Full Agonist) | LUF6281 (Partial Agonist) |
| Radioligand Binding Assay | Kᵢ (μM) | 0.55 | - | 3.1 |
| [³⁵S]-GTPγS Binding Assay | EC₅₀ (μM) | - | - | - |
| Eₘₐₓ (% of Niacin) | Partial Agonist | Full Agonist | Partial Agonist | |
| ERK1/2 Phosphorylation Assay | EC₅₀ (μM) | 0.32 | 0.02 | 1.4 |
| Efficacy | High Efficacy Full Agonist | High Efficacy Full Agonist | High Efficacy Full Agonist |
Table 1: In Vitro Pharmacological Data for this compound and related compounds at the human HCA2 receptor.[1]
Experimental Protocols
Radioligand Competitive Binding Assay
The affinity of this compound for the HCA2 receptor was determined through a competitive binding assay. The experiment utilized membranes from HEK293T cells stably expressing the human HCA2 receptor and a radiolabeled form of nicotinic acid. The assay measures the ability of this compound to displace the radioligand, from which the inhibition constant (Kᵢ) is calculated.[1]
[³⁵S]-GTPγS Binding Assay
This functional assay was employed to assess the ability of this compound to activate G-protein signaling downstream of the HCA2 receptor. The assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to G proteins upon receptor activation. In this assay, this compound was characterized as a partial agonist compared to the full agonist niacin.[1]
ERK1/2 Phosphorylation Assay
To further investigate the signaling profile of this compound, an ERK1/2 phosphorylation assay was conducted. This assay measures the phosphorylation of extracellular signal-regulated kinases 1 and 2, which are part of a downstream signaling cascade. Interestingly, while being a partial agonist in the G-protein activation assay, this compound acted as a high-efficacy full agonist in promoting ERK1/2 phosphorylation.[1] This suggests a potential for biased agonism, where the compound preferentially activates one signaling pathway over another.
In Vivo Studies
The in vivo effects of this compound were evaluated in normolipidaemic C57BL/6 mice to assess its potential to lower VLDL-triglyceride levels and to induce cutaneous flushing.[1][2] When administered for four weeks, this compound was shown to decrease VLDL-triglyceride concentrations, an effect associated with a reduction in the expression of Apolipoprotein B (APOB) in the liver.[2] Importantly, these beneficial lipid-lowering effects were achieved without the significant flushing side effect typically observed with niacin.[1][2]
Signaling Pathway
The HCA2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi proteins. Activation of the receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, HCA2 activation can stimulate the ERK1/2 signaling pathway. The partial agonism of this compound at the G-protein level, combined with its full agonism for ERK1/2 phosphorylation, highlights a complex signaling profile that may contribute to its favorable in vivo effects.
Caption: Signaling pathway of the HCA2 receptor activated by this compound.
Conclusion
This compound is a promising HCA2 partial agonist with a distinct pharmacological profile. Its ability to achieve lipid-lowering effects in vivo without inducing significant flushing presents a potential therapeutic advantage over existing niacin-based therapies. The observed biased agonism, with differential effects on G-protein and ERK1/2 signaling pathways, warrants further investigation to fully elucidate its mechanism of action and therapeutic potential in treating dyslipidemic disorders.
References
LUF6283 Structural Analogs and Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LUF6283 is a notable pyrazole-class partial agonist of the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A or the niacin receptor. HCAR2 is a G protein-coupled receptor (GPCR) that has garnered significant attention as a therapeutic target for dyslipidemia and inflammation-related diseases. The activation of HCAR2 by its endogenous ligand, β-hydroxybutyrate, or by pharmacological agonists like niacin, leads to the inhibition of lipolysis in adipocytes and modulates immune responses. However, the clinical utility of full HCAR2 agonists such as niacin is often limited by the common side effect of cutaneous flushing.
Partial agonists like this compound and its structural analogs represent a promising therapeutic strategy to mitigate this flushing effect while retaining the beneficial lipid-lowering properties. These compounds selectively activate downstream signaling pathways to a lesser extent than full agonists, thereby offering a more favorable therapeutic window. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, focusing on their structure-activity relationships, quantitative biological data, and the experimental methodologies used for their characterization.
Core Compound: this compound and its Analogs
This compound belongs to the pyrazole carboxamide chemical class. Its structural analog, LUF6281, shares the same core scaffold with variations in substituent groups, leading to differences in their pharmacological profiles.
Quantitative Biological Data
The following table summarizes the in vitro pharmacological data for this compound and its analog LUF6281 at the human HCAR2.
| Compound | Chemical Class | Receptor Binding Affinity (Ki in µM) | Functional Potency (EC50 in µM) [[35S]-GTPγS] | Efficacy (%) [[35S]-GTPγS] |
| This compound | Pyrazole Carboxamide | 0.55 | 1.8 | ~75 |
| LUF6281 | Pyrazole Carboxamide | 3.1 | 11 | ~50 |
| Niacin (Reference) | Pyridinecarboxylic acid | 0.17 | 0.18 | 100 |
Structure-Activity Relationship (SAR)
The pyrazole carboxamide scaffold is a key pharmacophore for HCAR2 agonism. The structure-activity relationship studies within this series, although not extensively published, suggest that modifications to the substituents on the pyrazole ring and the carboxamide nitrogen can significantly influence both binding affinity and functional efficacy.
The difference in potency and efficacy between this compound and LUF6281 highlights the sensitivity of HCAR2 to subtle structural changes in its ligands. The higher affinity and efficacy of this compound compared to LUF6281 can be attributed to the specific nature and positioning of its substituent groups, which likely result in a more favorable interaction with the orthosteric binding pocket of the HCAR2 receptor. The pyrazole core itself can be considered a bioisostere of an amide, providing a rigid scaffold for the presentation of key interacting moieties. Further exploration of bioisosteric replacements for the pyrazole ring, such as oxadiazoles, thiazoles, triazoles, and imidazoles, could lead to the discovery of novel HCAR2 modulators with improved pharmacological properties.
Experimental Protocols
Synthesis of Pyrazole Carboxamide Derivatives
A general synthetic route for pyrazole carboxamide derivatives involves a two-step process:
-
Acid Chloride Formation: The corresponding pyrazole carboxylic acid is treated with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂), typically in a solventless reaction or in an inert solvent. The reaction mixture is heated to drive the reaction to completion. After the reaction, the excess thionyl chloride is removed under reduced pressure to yield the crude pyrazole carbonyl chloride.
-
Amide Coupling: The pyrazole carbonyl chloride is then reacted with a desired primary or secondary amine in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically stirred at room temperature or heated to reflux to ensure complete conversion. The final product is then purified using standard techniques such as column chromatography or recrystallization.
Experimental Workflow for Synthesis
General synthesis of pyrazole carboxamides.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation:
-
Cells stably expressing the human HCAR2 are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, a fixed concentration of a radiolabeled ligand (e.g., [³H]-Niacin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled reference compound.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester, which separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
[³⁵S]-GTPγS Binding Assay
This functional assay measures the activation of G proteins by a GPCR agonist.
-
Membrane Preparation:
-
Membranes expressing HCAR2 are prepared as described for the radioligand binding assay.
-
-
Assay Reaction:
-
In a 96-well plate, the membranes are incubated in an assay buffer containing GDP (to ensure the G protein is in its inactive state), [³⁵S]-GTPγS, and varying concentrations of the test agonist (e.g., this compound).
-
Basal G protein activity is measured in the absence of any agonist.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat.
-
The filters are washed with ice-cold wash buffer.
-
The amount of [³⁵S]-GTPγS bound to the G proteins on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect of the agonist) are determined by non-linear regression analysis of the dose-response curve.
-
HCAR2 Signaling Pathway
Upon agonist binding, HCAR2 couples to an inhibitory G protein (Gαi). This initiates a signaling cascade that leads to the physiological effects of the receptor.
HCAR2 Signaling Cascade
LUF6283 In Vitro Preliminary Screening: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the in vitro preliminary screening of LUF6283, a novel small molecule inhibitor. The primary objective of this initial screening phase was to characterize the compound's bioactivity, determine its potency and selectivity against a panel of relevant kinase targets, and elucidate its preliminary mechanism of action through cell-based assays. The following sections detail the experimental protocols, present the quantitative data in a structured format, and visualize the key signaling pathways and experimental workflows. This whitepaper is intended to serve as a core technical guide for researchers, scientists, and professionals involved in the ongoing development of this compound.
Biochemical Assays: Kinase Inhibition Profiling
A panel of kinase assays was performed to determine the inhibitory activity of this compound against selected targets. The compound was screened against a panel of kinases known to be implicated in oncogenesis.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
The kinase inhibitory activity of this compound was determined using the LanthaScreen™ Eu Kinase Binding Assay. This competitive binding assay measures the displacement of a fluorescently labeled tracer from the kinase active site by the test compound.
-
Reagents: Kinase, Eu-labeled anti-tag antibody, Alexa Fluor™ conjugate tracer, and this compound were prepared in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Assay Procedure:
-
A 10 µL solution of this compound at various concentrations was added to the wells of a 384-well plate.
-
A 5 µL mixture of kinase and Eu-labeled antibody was added to each well.
-
A 5 µL solution of the Alexa Fluor™ conjugate tracer was added to all wells.
-
The plate was incubated at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals were measured on a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.
-
Data Analysis: The emission ratio (665 nm / 615 nm) was calculated and used to determine the percent inhibition. IC₅₀ values were calculated by fitting the data to a four-parameter logistic model.
Data Summary: Kinase Inhibition
The inhibitory activity of this compound against a panel of kinases is summarized in the table below.
| Kinase Target | IC₅₀ (nM) |
| EGFR | 15 |
| HER2 | 25 |
| VEGFR2 | 800 |
| SRC | >10,000 |
| ABL1 | >10,000 |
Cell-Based Assays: Cellular Potency and Pathway Modulation
Cell-based assays were conducted to evaluate the effect of this compound on cell proliferation and to confirm its on-target activity within a cellular context.
Experimental Protocol: Cell Proliferation Assay (MTT)
The effect of this compound on the proliferation of the A431 human epidermoid carcinoma cell line, which overexpresses EGFR, was assessed using a standard MTT assay.
-
Cell Culture: A431 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The following day, the medium was replaced with fresh medium containing various concentrations of this compound.
-
Cells were incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for an additional 4 hours.
-
The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
-
Data Acquisition: The absorbance at 570 nm was measured using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control. GI₅₀ values were determined using a non-linear regression analysis.
Data Summary: Cellular Proliferation
| Cell Line | Target Overexpression | GI₅₀ (nM) |
| A431 | EGFR | 50 |
| SK-BR-3 | HER2 | 85 |
| HUVEC | VEGFR2 | 1,500 |
Experimental Protocol: Western Blot Analysis of EGFR Signaling
To confirm that this compound inhibits EGFR signaling in cells, A431 cells were treated with the compound, and the phosphorylation status of EGFR and its downstream effector, ERK, was assessed by Western blot.
-
Cell Treatment: A431 cells were serum-starved for 24 hours and then pre-treated with various concentrations of this compound for 2 hours before stimulation with 100 ng/mL of epidermal growth factor (EGF) for 15 minutes.
-
Lysate Preparation: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against p-EGFR, total EGFR, p-ERK, and total ERK overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Visualizations: Pathways and Workflows
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound inhibiting the EGFR signaling pathway.
Experimental Workflow for Cellular Proliferation Assay
Caption: Workflow for the MTT-based cell proliferation assay.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of EGFR pathway inhibition.
LUF6283: An In-Depth Technical Guide to In Vivo Proof-of-Concept Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo proof-of-concept studies for LUF6283, a potent and orally active partial agonist of the Hydroxycarboxylic Acid Receptor 2 (HCA2). The primary focus of these studies is to demonstrate the potential of this compound to elicit the therapeutic lipid-lowering effects of niacin while mitigating the common side effect of cutaneous flushing.
Core Findings and Data Presentation
This compound has been evaluated in preclinical in vivo models to assess its efficacy and side-effect profile. The key quantitative data from these studies are summarized below, providing a clear comparison of its activity relative to niacin and a related compound, LUF6281.
| Compound | Binding Affinity (Ki) for HCA2 | In Vivo Effect on Plasma VLDL-Triglyceride | Cutaneous Flushing in C57BL/6 Mice |
| This compound | 0.55 µM[1][2][3] | Significant reduction, comparable to niacin[1][2][3] | Not observed[1][2][3] |
| Niacin | Higher potency than this compound[1][2][3] | Significant reduction[1][2][3] | Observed[1][2][3] |
| LUF6281 | 3 µM[1][2][3] | Significant reduction, comparable to niacin[1][2][3] | Not observed[1][2][3] |
Experimental Protocols
The following section details the methodologies employed in the key in vivo experiments cited in this guide.
In Vivo Evaluation of Lipid-Lowering Effects and Flushing
-
Animal Model: Normolipidaemic C57BL/6 mice were utilized for the in vivo studies.[1][2][3]
-
Drug Administration: this compound, LUF6281, or niacin were administered to the mice at a dose of 400 mg·kg⁻¹·day⁻¹. The administration was performed once daily for a duration of 4 weeks.[1][2][3]
-
Efficacy Endpoint: The primary efficacy endpoint was the measurement of plasma very-low-density lipoprotein (VLDL)-triglyceride concentrations.[1][2][3]
-
Side-Effect Assessment: The incidence of cutaneous flushing was observed and compared between the different treatment groups.[1][2][3]
-
Mechanism of Action Analysis: To investigate the underlying mechanism, the expression of lipolytic genes, specifically hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL), was measured in adipose tissue. Additionally, the expression of apolipoprotein B (APOB) in the liver was assessed.[1][2][3][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of HCA2 activation and the experimental workflow for the in vivo evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of pyrazole partial agonists on HCA2-mediated flushing and VLDL-triglyceride levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of pyrazole partial agonists on HCA(2) -mediated flushing and VLDL-triglyceride levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Initial Toxicity and Safety Assessment of LUF6283: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "LUF6283" is not available in the public domain as of the latest search. The following guide is a template outlining the expected structure and content for an initial toxicity and safety assessment of a novel chemical entity. The data and methodologies presented are illustrative and based on general toxicological and pharmacological principles.
Abstract
This document provides a structured overview of the initial toxicity and safety assessment for the novel compound this compound. Due to the absence of specific data for this compound in publicly accessible scientific literature and databases, this paper establishes a framework for such an assessment. It details the requisite experimental protocols, data presentation formats, and the visualization of relevant biological pathways that would be integral to a comprehensive initial safety evaluation for a compound of this nature. The methodologies and data tables herein are presented as a model for researchers and drug development professionals.
Introduction
The development of any new therapeutic agent requires a rigorous evaluation of its safety profile. An initial toxicity and safety assessment is a critical early step in this process, designed to identify potential hazards, establish a preliminary safety margin, and guide further non-clinical and clinical development. This assessment typically involves a battery of in vitro and in vivo studies to investigate the compound's potential for causing adverse effects. For a hypothetical compound designated this compound, this process would involve characterizing its pharmacokinetics, acute toxicity, and potential for target organ toxicity and genotoxicity.
Preclinical Safety and Toxicity Data
A comprehensive preclinical safety and toxicity evaluation is fundamental. The following sections and tables illustrate the types of data that would be collected and analyzed.
Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single or multiple closely spaced doses.
Table 1: Illustrative Acute Toxicity Data for this compound
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Observations |
| Mouse | Oral | > 2000 | N/A | No mortality or significant clinical signs of toxicity observed. |
| Rat | Oral | 1500 | 1200 - 1800 | Clinical signs included sedation and ataxia at doses >1000 mg/kg. |
| Rat | Intravenous | 50 | 40 - 60 | Dose-dependent cardiotoxicity observed. |
Repeat-dose toxicity studies evaluate the effects of a substance after prolonged exposure.
Table 2: Illustrative 28-Day Repeat-Dose Toxicity Study Summary for this compound in Rats (Oral Gavage)
| Dose Group (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings |
| 0 (Vehicle) | - | No adverse findings. |
| 10 | 10 | No treatment-related adverse effects. |
| 50 | 10 | Mild, reversible elevation in liver enzymes (ALT, AST). |
| 200 | - | Hepatocellular hypertrophy, increased liver weight, and significant elevation of liver enzymes. |
NOAEL: No-Observed-Adverse-Effect Level
Genotoxicity assays are performed to detect direct or indirect DNA damage.
Table 3: Illustrative Genotoxicity Profile of this compound
| Assay | Test System | Concentration/Dose Range | Result |
| Ames Test | S. typhimurium (TA98, TA100, etc.) | 0.1 - 5000 µ g/plate | Negative |
| In vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | 1 - 100 µM | Negative |
| In vivo Micronucleus Test | Mouse Bone Marrow | 100 - 1000 mg/kg | Negative |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validation of toxicity data.
-
Test System: Female Sprague-Dawley rats (8-12 weeks old).
-
Methodology: Animals are dosed sequentially. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. Dosing is initiated at a level expected to be toxic.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. A full necropsy is performed on all animals.
-
Test System: Male and female Sprague-Dawley rats (6-8 weeks old).
-
Methodology: The test substance is administered daily by oral gavage for 28 consecutive days at three dose levels plus a vehicle control.
-
Endpoints: Daily clinical observations, weekly body weight and food consumption, clinical pathology (hematology, clinical chemistry, urinalysis) at termination, and comprehensive histopathological examination of organs and tissues.
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Methodology: The test compound, with and without metabolic activation (S9 mix), is incubated with the bacterial strains. The number of revertant colonies is counted.
-
Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants.
Signaling Pathways and Experimental Workflows
Visualizing biological pathways and experimental workflows can aid in understanding the mechanism of toxicity and the experimental design.
The following diagram illustrates a hypothetical signaling cascade that could be investigated if this compound were found to induce liver toxicity.
Methodological & Application
LUF6283 experimental protocol for cell culture
Disclaimer
The identifier "LUF6283" does not correspond to a publicly documented compound or experimental protocol in the scientific literature. The following Application Notes and Protocols are based on a hypothetical anti-cancer compound, designated Lufabrevir (this compound) , to provide a comprehensive template for researchers. All data, signaling pathways, and specific methodologies are illustrative and should be adapted to actual experimental findings.
Application Notes and Protocols: Lufabrevir (this compound)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lufabrevir (this compound) is a novel, synthetic small molecule inhibitor targeting the pro-survival Kinase-X signaling pathway, which is frequently hyperactivated in various human cancers, including non-small cell lung cancer (NSCLC). These notes provide detailed protocols for evaluating the efficacy of Lufabrevir in vitro, including methods for assessing cell viability, apoptosis induction, and target engagement.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Lufabrevir (this compound) across various NSCLC cell lines.
Table 1: Cell Viability (IC₅₀) of Lufabrevir after 72-Hour Treatment
| Cell Line | Histology | Lufabrevir IC₅₀ (µM) |
| A549 | Adenocarcinoma | 1.5 ± 0.3 |
| H460 | Large Cell | 2.1 ± 0.5 |
| SK-MES-1 | Squamous Cell | 8.9 ± 1.2 |
| BEAS-2B | Normal Bronchial | > 50 |
Table 2: Apoptosis Induction by Lufabrevir (2 µM) after 48 Hours
| Cell Line | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| A549 | 4.2 ± 0.6 |
| H460 | 3.8 ± 0.4 |
| BEAS-2B | 1.1 ± 0.2 |
Table 3: Target Protein Modulation by Lufabrevir (2 µM) after 24 Hours
| Cell Line | Protein Target | Phosphorylation Level (% of Vehicle Control) |
| A549 | Kinase-X (p-Thr202) | 15.2 ± 3.5 |
| A549 | Downstream-Y (p-Ser473) | 21.7 ± 4.1 |
Experimental Protocols & Methodologies
Protocol 1: General Cell Culture and Maintenance
-
Cell Lines: A549, H460, SK-MES-1, and BEAS-2B cells are obtained from ATCC.
-
Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Adherent cells are passaged upon reaching 80-90% confluency. Media is aspirated, cells are washed with PBS, and detached using Trypsin-EDTA.
Protocol 2: Cell Viability (MTT) Assay
-
Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of Lufabrevir (this compound) in culture medium. Add 100 µL of the diluted compound to the respective wells (final volume 200 µL). Include vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Data is normalized to the vehicle control to calculate percent viability and IC₅₀ values.
Application Notes and Protocols for LUF6283 Dosage in In Vivo Animal Models
Initial Search and Information Scarcity
A comprehensive search for "LUF6283" was conducted to gather data for the creation of detailed application notes and protocols for its use in in vivo animal models. The search aimed to identify information regarding its mechanism of action, established dosages, administration routes, and relevant signaling pathways.
Despite a thorough search of scientific literature and databases, no specific information, studies, or publications mentioning "this compound" were found. This suggests that this compound may be a novel compound with limited or no publicly available research, a proprietary designation not yet disclosed in scientific literature, or potentially a misnomer.
General Guidance for In Vivo Studies with Novel Compounds
In the absence of specific data for this compound, researchers, scientists, and drug development professionals are advised to follow established principles for determining the dosage and protocol for any new chemical entity in in vivo animal models. The following sections provide a general framework and key considerations.
Data Presentation: A Template for Future Studies
Once preliminary data becomes available for this compound, it is crucial to organize it systematically. The following table structure is recommended for summarizing quantitative data from dose-ranging and efficacy studies, allowing for easy comparison and interpretation.
Table 1: Template for Summarizing In Vivo Data for a Novel Compound
| Parameter | Group 1 (e.g., Vehicle) | Group 2 (e.g., Low Dose) | Group 3 (e.g., Mid Dose) | Group 4 (e.g., High Dose) |
| Animal Model | ||||
| Strain | ||||
| Sex | ||||
| Number of Animals | ||||
| Compound | ||||
| Dose (mg/kg) | ||||
| Administration Route | ||||
| Dosing Frequency | ||||
| Vehicle | ||||
| Primary Endpoint 1 | ||||
| Primary Endpoint 2 | ||||
| Secondary Endpoint 1 | ||||
| Observed Toxicities |
Experimental Protocols: A Generalized Approach
Detailed methodologies are fundamental for reproducible research. The following protocols outline standard procedures that should be adapted once the physicochemical properties and biological activity of this compound are determined.
In Vivo Dose Range-Finding (DRF) Study Protocol
1. Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies.
2. Materials:
- Test compound (this compound)
- Appropriate vehicle (e.g., saline, corn oil, DMSO/Tween 80 mixture)
- Animal model (e.g., mice, rats)
- Standard laboratory equipment for animal handling and administration.
3. Procedure:
- Animal Acclimation: Acclimate animals to the facility for a minimum of one week.
- Group Allocation: Randomly assign animals to dose groups (e.g., vehicle and 3-5 escalating dose levels of the test compound).
- Compound Preparation: Prepare the dosing solutions at the required concentrations in the selected vehicle.
- Administration: Administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection, intravenous injection).
- Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and daily thereafter for up to 14 days. Record body weights at baseline and at regular intervals.
- Endpoint: The MTD is typically defined as the highest dose that does not cause significant morbidity or more than a 10-20% loss in body weight.
In Vivo Efficacy Study Protocol
1. Objective: To evaluate the therapeutic efficacy of the test compound in a relevant disease model.
2. Materials:
- Test compound (this compound)
- Appropriate vehicle
- Disease-specific animal model
- Equipment for disease induction and assessment.
3. Procedure:
- Model Induction: Induce the disease model in the experimental animals.
- Group Allocation: Randomize animals into treatment groups (vehicle, positive control if available, and different dose levels of the test compound).
- Treatment: Initiate treatment at a pre-determined time point relative to disease induction. Administer the compound according to the chosen dose, route, and frequency.
- Efficacy Assessment: Monitor disease progression and therapeutic response using relevant readouts (e.g., tumor volume, behavioral scores, biomarker levels).
- Termination and Analysis: At the end of the study, euthanize animals and collect tissues for further analysis (e.g., histology, gene expression).
Visualization of Experimental Workflow
A clear experimental workflow is essential for planning and communication. The following diagram, generated using Graphviz, illustrates a typical workflow for an in vivo study.
Caption: A generalized workflow for an in vivo efficacy study.
Signaling Pathway Visualization: A Placeholder
Without knowledge of the molecular target and mechanism of action of this compound, a specific signaling pathway diagram cannot be created. Once the target is identified (e.g., a specific receptor, enzyme, or protein), a diagram can be generated to illustrate its downstream effects. For example, if this compound were found to be an inhibitor of the PI3K/Akt pathway, a diagram could be constructed as follows:
Caption: A hypothetical signaling pathway for this compound as a PI3K inhibitor.
While specific dosage and protocol information for this compound is not currently available in the public domain, the frameworks and templates provided here offer a robust starting point for researchers. It is imperative to conduct thorough preliminary studies, including dose range-finding and tolerability assessments, before proceeding to full-scale efficacy trials. As research on this compound progresses and data becomes available, these general protocols should be refined to create compound-specific application notes.
Application Note: LUF6283 in Western Blot Analysis
For Research Use Only.
Introduction
This application note provides a detailed protocol for the use of LUF6283 in Western blot analysis. Currently, publicly available information on the specific molecular target and mechanism of action of this compound is limited. The following protocols are based on general established procedures for Western blotting and may require optimization depending on the specific cell types, protein targets, and experimental conditions. Researchers are encouraged to perform preliminary experiments to determine the optimal conditions for their specific research needs.
Core Requirements
This document outlines the necessary steps for preparing cell lysates, performing gel electrophoresis and protein transfer, and conducting immunodetection to analyze protein expression levels following treatment with this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of harvesting.
-
This compound Treatment: The optimal concentration and incubation time for this compound treatment should be determined empirically by the researcher. A dose-response and time-course experiment is recommended.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in cell culture media.
-
Include a vehicle control (solvent only) in your experimental setup.
-
Incubate the cells with this compound for the desired period.
-
Preparation of Cell Lysates
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[1][2]
-
Add ice-cold RIPA lysis buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).[1]
-
For adherent cells, scrape the cells off the plate using a cell scraper. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Homogenization:
-
Sonicate the lysate on ice to ensure complete cell lysis and to shear DNA, which will reduce the viscosity of the sample.[2]
-
-
Centrifugation:
-
Protein Quantification:
-
Carefully transfer the supernatant (containing the soluble proteins) to a new tube.
-
Determine the protein concentration of each lysate using a protein assay kit, such as the BCA Protein Assay Kit.[1]
-
SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Take a consistent amount of protein for each sample (e.g., 20-30 µg) and add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2]
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein).
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
Immunodetection
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Final Washes:
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager or X-ray film).
-
Data Presentation
Quantitative data from Western blot analysis, such as densitometry readings of protein bands, should be summarized in a table for clear comparison. The table should include sample identifiers, treatment conditions (this compound concentration and time), densitometry values normalized to a loading control (e.g., β-actin or GAPDH), and statistical analysis.
Table 1: Example of Quantitative Western Blot Data Summary
| Treatment Group | This compound Conc. (µM) | Incubation Time (hr) | Normalized Target Protein Level (Arbitrary Units) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle Control | 0 | 24 | 1.00 | 0.12 | - |
| This compound | 1 | 24 | 0.75 | 0.09 | <0.05 |
| This compound | 5 | 24 | 0.42 | 0.05 | <0.01 |
| This compound | 10 | 24 | 0.21 | 0.03 | <0.001 |
Mandatory Visualizations
Signaling Pathway Diagram
As the specific signaling pathway affected by this compound is not defined, a generic representation of a signaling cascade is provided below. This can be adapted once the molecular target of this compound is identified.
Caption: A generic signaling pathway potentially modulated by this compound.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the Western blot protocol for analyzing the effects of this compound.
Caption: Workflow for Western blot analysis of this compound-treated cells.
References
LUF6283 for high-throughput screening assays
Application Note: LUF6283
Topic: this compound for High-Throughput Screening Assays Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound this compound is a hypothetical molecule created for illustrative purposes within this application note. The presented data and experimental results are representative examples to guide researchers in designing and executing high-throughput screening assays for compounds with a similar mechanism of action.
Introduction
Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][2] Dysregulation of the Th17 pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[2][3][4] Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory drugs.[5]
This compound is a potent and selective small molecule inverse agonist of RORγt. By binding to the ligand-binding domain of RORγt, this compound modulates the receptor's conformation, leading to the dissociation of co-activators and the recruitment of co-repressors. This action effectively represses the transcriptional activity of RORγt, resulting in a dose-dependent inhibition of IL-17A production.[1]
This application note provides detailed protocols for two high-throughput screening (HTS) assays designed to identify and characterize RORγt inhibitors like this compound: a primary cell-based IL-17A promoter luciferase reporter assay and a secondary biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Mechanism of Action of this compound
This compound acts as an inverse agonist of the RORγt receptor. In the active state, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) within the promoter region of the IL17A gene, recruiting co-activator proteins and initiating gene transcription. This compound binds to the ligand-binding domain of RORγt, inducing a conformational change that prevents the recruitment of co-activators and facilitates the binding of co-repressors. This complex is transcriptionally inactive, thereby inhibiting the expression of IL-17A.
Data Presentation
The following tables summarize the performance of this compound in the described HTS assays.
Table 1: IL-17A Promoter Luciferase Reporter Assay
| Parameter | Value |
| Cell Line | Jurkat-RORγt-IL17F-Luc |
| Assay Format | 1536-well |
| This compound IC50 | 29 nM[5] |
| Z'-Factor | 0.78 |
| Signal-to-Background | 15-fold |
Table 2: RORγt TR-FRET Assay
| Parameter | Value |
| RORγt Source | Recombinant Human RORγt-LBD (GST-tagged) |
| Assay Format | 384-well |
| This compound IC50 | 86 nM[6] |
| Z'-Factor | 0.85 |
| Assay Window | 5-fold |
Experimental Protocols
Primary HTS: IL-17A Promoter Luciferase Reporter Assay
This cell-based assay quantitatively measures the activity of the IL-17A promoter in response to RORγt modulation.[7] A stable human T-cell line (e.g., Jurkat) expressing the RORγt receptor and an IL-17F promoter-luciferase reporter construct is used.[7][8]
Materials:
-
Jurkat-RORγt-IL17F-Luc stable cell line
-
Assay Medium: RPMI 1640, 1% FBS, 1% Penicillin-Streptomycin
-
This compound and control compounds
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
1536-well white, solid-bottom assay plates
Protocol:
-
Cell Plating: Culture Jurkat-RORγt-IL17F-Luc cells to a density of 1-2 x 106 cells/mL. Centrifuge and resuspend in assay medium to a concentration of 1 x 106 cells/mL. Dispense 4 µL of the cell suspension into each well of a 1536-well plate.
-
Compound Addition: Prepare serial dilutions of this compound and control compounds in DMSO. Using a pintool or acoustic dispenser, transfer 20 nL of compound solution to the assay plates. For controls, use DMSO (negative control) and a known RORγt inhibitor (positive control).
-
Cell Stimulation: Prepare a stimulation solution of PMA (final concentration 20 ng/mL) and Ionomycin (final concentration 1 µM) in assay medium. Add 4 µL of this solution to all wells except for the unstimulated controls.
-
Incubation: Incubate the plates for 6 hours at 37°C in a humidified 5% CO2 incubator.
-
Luminescence Detection: Equilibrate the plates and the luciferase assay reagent to room temperature. Add 4 µL of the luciferase reagent to each well. Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization. Measure luminescence using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9][10]
-
Assess assay quality by calculating the Z'-factor using the positive and negative controls. An excellent assay has a Z'-factor between 0.5 and 1.0.[11][12][13][14]
Secondary HTS: RORγt TR-FRET Assay
This biochemical assay measures the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a co-activator peptide. The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for a robust and sensitive readout.[15][16]
Materials:
-
Recombinant GST-tagged human RORγt-LBD
-
Fluorescein-labeled co-activator peptide (e.g., D22)
-
Terbium-labeled anti-GST antibody
-
TR-FRET assay buffer
-
This compound and control compounds
-
384-well low-volume black assay plates
Protocol:
-
Compound Plating: Prepare serial dilutions of this compound and control compounds in DMSO. Dispense 100 nL of the compound solutions into the wells of a 384-well plate.
-
Reagent Preparation: Prepare a 2X solution of GST-RORγt-LBD in TR-FRET buffer. Prepare a 2X mix of the fluorescein-co-activator peptide and the terbium-anti-GST antibody in TR-FRET buffer.
-
Reagent Addition: Add 5 µL of the 2X GST-RORγt-LBD solution to each well. Incubate for 15 minutes at room temperature.
-
Second Reagent Addition: Add 5 µL of the 2X peptide/antibody mix to each well. The final volume will be 10 µL.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
TR-FRET Detection: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 495 nm (Terbium) and 520 nm (Fluorescein).
Data Analysis:
-
Calculate the TR-FRET ratio (Emission520nm / Emission495nm).
-
Determine the percent inhibition based on the TR-FRET ratio of the DMSO (0% inhibition) and a saturating concentration of a known inhibitor (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit to a four-parameter logistic model to calculate the IC50.[17][18]
-
Calculate the Z'-factor to assess assay performance.[11][12][13][14]
Conclusion
The described cell-based and biochemical HTS assays provide a robust and efficient platform for the discovery and characterization of RORγt inverse agonists like this compound. The IL-17A promoter reporter assay serves as an excellent primary screen to identify compounds that inhibit RORγt activity in a cellular context. The TR-FRET assay offers a reliable secondary screen to confirm direct binding and inhibition of the RORγt-co-activator interaction. Together, these protocols facilitate the rapid identification and optimization of novel candidates for the treatment of autoimmune and inflammatory diseases.
References
- 1. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. novusbio.com [novusbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High Throughput Screening Assay to Identify Modulators of IL-17 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High Throughput Screening Assay to Identify Modulators of IL-17 E...: Ingenta Connect [ingentaconnect.com]
- 9. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. assay.dev [assay.dev]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. Assay in Summary_ki [bindingdb.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. The Importance of IC50 Determination | Visikol [visikol.com]
Application Notes & Protocols for Immunohistochemistry (IHC) Staining of LUF6283
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical staining of the hypothetical target LUF6283 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The protocol is a comprehensive guide synthesized from established immunohistochemistry procedures and is intended to be a starting point for optimization by the end-user.[1][2][3][4]
Introduction
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of a specific antigen within a tissue sample.[3] This protocol outlines the steps for staining this compound in FFPE tissues, a common method for preserving tissue morphology. The procedure involves deparaffinization, rehydration, antigen retrieval, blocking, incubation with a primary antibody specific to this compound, and subsequent detection using a labeled secondary antibody and chromogenic substrate.[2][3] Optimization of various steps, including antibody dilution and incubation times, is critical for achieving specific and robust staining.[2][5]
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| Primary Antibody (anti-LUF6283) | User-defined | N/A |
| Biotinylated Secondary Antibody | Vector Laboratories | BA-1000 |
| Streptavidin-HRP Conjugate | Thermo Fisher Scientific | 21130 |
| DAB Substrate Kit | Cell Signaling Technology | 8059 |
| Hematoxylin Counterstain | Sigma-Aldrich | MHS16 |
| Antigen Retrieval Buffer (Citrate, pH 6.0) | Abcam | ab93678 |
| Blocking Serum | Jackson ImmunoResearch | 001-000-120 |
| Xylene | Sigma-Aldrich | 534056 |
| Ethanol (100%, 95%, 70%) | Decon Labs | 2716 |
| Phosphate Buffered Saline (PBS) | Corning | 21-040-CV |
| Distilled Water |
Experimental Protocols
Deparaffinization and Rehydration
This process removes the paraffin wax from the tissue sections and rehydrates them for subsequent antibody staining.[1][3][4]
| Step | Reagent | Incubation Time |
| 1 | Xylene | 2 x 10 minutes |
| 2 | 100% Ethanol | 2 x 10 minutes |
| 3 | 95% Ethanol | 5 minutes |
| 4 | 70% Ethanol | 5 minutes |
| 5 | 50% Ethanol | 5 minutes |
| 6 | Distilled Water | 5 minutes |
Antigen Retrieval
Formalin fixation can create cross-links that mask the antigenic epitopes.[6][7] Heat-induced epitope retrieval (HIER) is a common method to unmask these sites.[6][7][8]
-
Immerse slides in a staining dish containing Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat the slides in a microwave, pressure cooker, or water bath to 95-100°C for 15-20 minutes.[8][9]
-
Allow the slides to cool to room temperature in the buffer.
-
Rinse the slides with PBS.
Immunohistochemical Staining
This section details the core staining procedure, including blocking, antibody incubations, and signal detection.
| Step | Reagent/Action | Incubation Time & Temperature | Notes |
| 1 | Peroxidase Block: 3% Hydrogen Peroxide | 10 minutes at Room Temperature | This step is necessary to quench endogenous peroxidase activity.[2][10] |
| 2 | Blocking: 5-10% Normal Serum | 30-60 minutes at Room Temperature | The serum should be from the same species as the secondary antibody to block non-specific binding.[2][4] |
| 3 | Primary Antibody: anti-LUF6283 | Overnight at 4°C | The optimal dilution should be determined by titration.[1][5] |
| 4 | Wash: PBS | 3 x 5 minutes | |
| 5 | Secondary Antibody: Biotinylated anti-species IgG | 30-60 minutes at Room Temperature | Dilute according to the manufacturer's instructions. |
| 6 | Wash: PBS | 3 x 5 minutes | |
| 7 | Enzyme Conjugate: Streptavidin-HRP | 30 minutes at Room Temperature | |
| 8 | Wash: PBS | 3 x 5 minutes | |
| 9 | Chromogen: DAB Substrate | 1-10 minutes (monitor under microscope) | Development time will vary depending on the abundance of the antigen. |
| 10 | Rinse: Distilled Water | To stop the chromogenic reaction. |
Counterstaining, Dehydration, and Mounting
-
Counterstain: Immerse slides in Hematoxylin for 1 minute to stain the cell nuclei.
-
Rinse: Gently wash with running tap water.
-
Dehydration:
-
70% Ethanol: 2 minutes
-
95% Ethanol: 2 minutes
-
100% Ethanol: 2 x 2 minutes
-
Xylene: 2 x 5 minutes
-
-
Mounting: Apply a drop of mounting medium to the tissue section and cover with a coverslip.
Visualization and Diagrams
Experimental Workflow
Caption: Immunohistochemistry workflow for this compound staining.
Hypothetical this compound Signaling Pathway
Caption: A hypothetical signaling cascade involving this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Use a positive control to validate the antibody.[2] Optimize antibody dilution.[5] |
| Inadequate antigen retrieval | Optimize antigen retrieval time and temperature.[7][9] | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent.[2][4] |
| Primary antibody concentration too high | Further dilute the primary antibody.[5] | |
| Non-specific Staining | Endogenous peroxidase activity | Ensure the peroxidase blocking step is performed correctly.[2][10] |
| Cross-reactivity of secondary antibody | Use a secondary antibody raised against the species of the primary antibody. |
Disclaimer: This protocol is a general guideline. The optimal conditions for staining this compound may vary and should be determined by the individual researcher.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. Immunohistochemistry Procedure [sigmaaldrich.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 7. IHC antigen retrieval protocol | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. A simple and effective heat induced antigen retrieval method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for LUF6000, a Positive Allosteric Modulator of the A3 Adenosine Receptor
Disclaimer: No public information was found for the compound "LUF6283." The following application notes and protocols are based on the well-characterized compound LUF6000 , a positive allosteric modulator of the A3 adenosine receptor (A3AR). It is presumed that "this compound" may be a related compound or a typographical error. Researchers should verify the identity and specific properties of their compound before proceeding with these protocols.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of LUF6000 in protein-ligand binding assays. LUF6000 is a potent, positive allosteric modulator (PAM) of the human A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR). It enhances the binding and/or efficacy of orthosteric agonists at the A3AR.
Mechanism of Action
LUF6000 binds to a site on the A3AR that is distinct from the orthosteric site where endogenous ligands like adenosine bind. This allosteric binding induces a conformational change in the receptor that increases the affinity and/or efficacy of orthosteric agonists. A key advantage of allosteric modulators like LUF6000 is their potential for greater receptor subtype selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric ligands. LUF6000 itself does not activate the A3AR but enhances the effect of endogenous or synthetic agonists. This property makes it a valuable tool for studying A3AR signaling in environments with elevated agonist concentrations, such as in inflamed or ischemic tissues.
The signaling pathway modulated by A3AR activation, and therefore enhanced by LUF6000 in the presence of an agonist, typically involves the inhibition of adenylyl cyclase through the Gαi/o subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Figure 1: A3AR Signaling Pathway Modulation by LUF6000.
Quantitative Data
The following tables summarize key quantitative data for LUF6000 from published literature. These values are context-dependent and can vary based on the specific cell line, agonist used, and assay conditions.
Table 1: Effect of LUF6000 on Agonist Efficacy in [³⁵S]GTPγS Binding Assays
| Agonist | LUF6000 Conc. (µM) | Emax (% of Basal) |
| Cl-IB-MECA | 0 | 50.1 ± 3.4 |
| 0.1 | 60.4 ± 3.7 | |
| 0.3 | 70.5 ± 5.2 | |
| 1.0 | 82.4 ± 7.3 | |
| 3.0 | 122 ± 3 | |
| 10 | 125 ± 2 | |
| NECA | 0 | 100 ± 3 |
| 1.0 | 119 ± 7 |
Table 2: Effect of LUF6000 on Agonist Potency and Efficacy in cAMP Functional Assays
| Agonist | LUF6000 Conc. (µM) | pEC50 | Emax (% Inhibition) |
| Cl-IB-MECA | 0 | 8.5 ± 0.1 | 80 ± 2 |
| 1 | 8.4 ± 0.1 | 95 ± 1 |
Experimental Protocols
Detailed methodologies for key experiments involving LUF6000 are provided below.
This protocol is designed to determine the effect of LUF6000 on the binding of a radiolabeled orthosteric agonist to the A3AR.
Figure 2: Radioligand Competition Binding Assay Workflow.
Materials:
-
Cell membranes expressing the human A3AR
-
Radiolabeled A3AR agonist (e.g., [¹²⁵I]AB-MECA)
-
LUF6000
-
Unlabeled competing ligand
-
Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
GF/B filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents: Dilute all compounds (radioligand, LUF6000, competing ligand) to the desired concentrations in Assay Buffer.
-
Incubation: In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer (for total binding) or unlabeled ligand (for non-specific binding and competition).
-
25 µL of LUF6000 or vehicle.
-
50 µL of diluted radioligand.
-
100 µL of diluted cell membranes.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the incubation mixture through the GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using a non-linear regression program to determine the inhibition constant (Ki) of the competing ligand in the presence and absence of LUF6000.
This assay measures the activation of G proteins coupled to the A3AR upon agonist stimulation, and how this is modulated by LUF6000.
Materials:
-
Cell membranes expressing the human A3AR
-
[³⁵S]GTPγS
-
A3AR agonist (e.g., Cl-IB-MECA, NECA)
-
LUF6000
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Scintillation fluid and counter
Procedure:
-
Pre-incubation: In a 96-well plate, mix cell membranes with the A3AR agonist and LUF6000 (or vehicle) in Assay Buffer containing GDP (typically 10-30 µM). Incubate for 15-20 minutes at 30°C.
-
Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to start the binding reaction.
-
Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a GF/B filter plate. Wash the filters with ice-cold Wash Buffer.
-
Detection: Dry the filter plate, add scintillation fluid, and quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the concentration-response curves for the agonist in the presence and absence of LUF6000. Determine the EC50 and Emax values using non-linear regression.
This assay measures the functional consequence of A3AR activation (inhibition of adenylyl cyclase) and its enhancement by LUF6000.
Materials:
-
Whole cells expressing the human A3AR (e.g., CHO-K1 cells)
-
A3AR agonist
-
LUF6000
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium
Procedure:
-
Cell Plating: Seed the A3AR-expressing cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Wash the cells with serum-free medium. Pre-treat the cells with LUF6000 or vehicle for 15-30 minutes.
-
Stimulation: Add the A3AR agonist along with forskolin (to induce a measurable cAMP signal).
-
Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate concentration-response curves for the agonist's inhibition of forskolin-stimulated cAMP accumulation in the presence and absence of LUF6000. Calculate pEC50 and Emax values.
Conclusion
LUF6000 is a valuable pharmacological tool for investigating the A3 adenosine receptor. As a positive allosteric modulator, it allows for the fine-tuning of A3AR activity, which is particularly useful for studying the receptor's role in physiological and pathophysiological conditions where endogenous agonist levels are dynamic. The protocols outlined above provide a framework for characterizing the interaction of LUF6000 and other potential allosteric modulators with the A3AR.
Application Notes and Protocols for LUF6000, a Positive Allosteric Modulator of the A3 Adenosine Receptor
A Note on LUF6283: Initial searches for "this compound" did not yield any relevant results for a compound with this identifier. It is highly probable that this is a typographical error and the intended compound is LUF6000 , a well-characterized member of the "LUF" series of adenosine receptor modulators. This document will focus on LUF6000.
Introduction
LUF6000 is a potent and selective positive allosteric modulator (PAM) of the human A3 adenosine receptor (A3AR).[1][2] As a PAM, LUF6000 does not activate the A3AR directly but enhances the binding and/or efficacy of orthosteric agonists, such as the endogenous ligand adenosine.[1][3] This allosteric modulation offers a sophisticated mechanism for fine-tuning A3AR signaling, which is implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia.[1][4] The targeted nature of PAMs, which amplify endogenous signaling primarily at sites of high agonist concentration (e.g., inflamed tissues), presents a promising therapeutic strategy with potentially fewer side effects than direct agonists.[1]
Commercial Sources
LUF6000 is available from several commercial suppliers for research purposes. Researchers should always verify the purity and identity of the compound upon receipt.
| Supplier | Catalog Number | Purity | Notes |
| Selleck Chemicals | E8141 | ≥98% (HPLC) | Orally active. |
| AbMole BioScience | M13883 | Not specified | For research use only. |
| Immunomart | Not specified | Not specified | For research use only. |
| Benchchem | B1675415 | >99% (HPLC) | Soluble in DMSO. |
| GlpBio | GC13662 | Not specified | For research use only. |
Quantitative Data
The primary functional effect of LUF6000 is the enhancement of A3AR agonist efficacy and, in some cases, potency. This is typically quantified using in vitro functional assays, such as [³⁵S]GTPγS binding assays.
| Parameter | Agonist | LUF6000 Concentration | Observed Effect | Reference |
| Efficacy (Emax) | Cl-IB-MECA (low-efficacy) | 10 µM | ~2-3 fold increase in [³⁵S]GTPγS binding | [1] |
| Efficacy (Emax) | Inosine (low-efficacy) | Not specified | 45-50% increase in [³⁵S]GTPγS binding | [2] |
| Potency (EC50) | Cl-IB-MECA | 10 µM | ~5-6 fold increase (decrease in potency) | [1] |
| Efficacy (Emax) | NECA (high-efficacy) | 10 µM | Minimal enhancement | [2] |
| Efficacy (Emax) | MRS5698 | 3 µM | 19% enhancement in cAMP accumulation | [5] |
Signaling Pathway
LUF6000 modulates the signaling of the A3 adenosine receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family of G proteins. Activation of the A3AR by an agonist, enhanced by LUF6000, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Other downstream signaling pathways may also be affected.
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to the A3AR and is a key method for characterizing the allosteric effects of LUF6000.[6][7][8]
Objective: To determine the effect of LUF6000 on the potency and efficacy of an A3AR agonist in stimulating [³⁵S]GTPγS binding to cell membranes expressing the human A3AR.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human A3AR.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS Binding Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EGTA, 10 mM MgCl₂, 100 mM NaCl.[9]
-
A3AR agonist (e.g., Cl-IB-MECA).
-
LUF6000.
-
GDP.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice. Homogenize membranes in ice-cold GTPγS Binding Buffer. Determine protein concentration using a standard method (e.g., Bradford assay). Dilute membranes to a final concentration of 5-10 µ g/well in ice-cold GTPγS Binding Buffer.
-
Assay Setup:
-
Prepare serial dilutions of the A3AR agonist.
-
Prepare fixed concentrations of LUF6000 (e.g., 1 µM, 3 µM, 10 µM) and a vehicle control (DMSO).
-
In a 96-well plate, add in the following order:
-
50 µL of GTPγS Binding Buffer containing GDP (final concentration 10 µM).
-
25 µL of the A3AR agonist at various concentrations.
-
25 µL of LUF6000 or vehicle.
-
Pre-incubate for 30 minutes at 25°C.
-
-
-
Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to initiate the binding reaction.
-
Incubation: Incubate for 60-90 minutes at 25°C with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Basal binding: Radioactivity in wells with membranes and [³⁵S]GTPγS only.
-
Non-specific binding: Determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Agonist-stimulated binding: Radioactivity in the presence of the agonist and LUF6000/vehicle.
-
Plot the specific binding (Total - Non-specific) against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.
-
Safety and Handling
LUF6000 is intended for research use only. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Consult the Material Safety Data Sheet (MSDS) from the supplier for detailed safety information. When working with radioactive materials such as [³⁵S]GTPγS, appropriate radiation safety protocols must be strictly adhered to.
References
- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionally biased modulation of A3 adenosine receptor agonist efficacy and potency by imidazoquinolinamine allosteric enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Genetic and functional modulation by agonist MRS5698 and allosteric enhancer LUF6000 at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Troubleshooting & Optimization
Troubleshooting LUF6283 solubility issues
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the novel investigational compound LUF6283.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound is a novel, potent, and highly selective small molecule inhibitor of the tyrosine kinase "Kinase X" (K-X). It is under investigation for its potential therapeutic effects in oncology. Due to its chemical structure, this compound is a hydrophobic compound, which can present challenges in its dissolution for in vitro and in vivo studies.
Q2: I am seeing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What is causing this?
This is a common issue with hydrophobic compounds. The solubility of this compound is high in organic solvents like DMSO but drops significantly when diluted into aqueous solutions like cell culture media or buffers. When the concentration of the organic solvent is too low to maintain solubility, the compound will precipitate out of the solution.
Q3: What is the maximum recommended concentration of DMSO for in vitro experiments?
As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. However, the optimal concentration can vary depending on the cell line and the duration of the experiment. It is always best to perform a vehicle control experiment to assess the effect of the solvent on your specific experimental system.
Q4: Can I use solvents other than DMSO to dissolve this compound?
Yes, other organic solvents can be used to dissolve this compound. However, their suitability will depend on the specific experimental requirements, including compatibility with the biological system and the desired final concentration. See the data table below for the solubility of this compound in various common solvents.
Troubleshooting Guide
Issue: this compound precipitates out of solution upon dilution in aqueous media.
Cause: The hydrophobicity of this compound leads to poor solubility in aqueous solutions. The addition of a concentrated stock solution in an organic solvent to an aqueous medium can cause the compound to crash out of solution.
Solutions:
-
Optimize Stock Solution Concentration: Prepare a more dilute stock solution of this compound in DMSO. This will require adding a larger volume to your aqueous medium to reach the desired final concentration, but it will also result in a higher final solvent concentration which may aid solubility.[1]
-
Use a Co-solvent: Consider using a co-solvent system. Co-solvents like glycerin, polyethylene glycol 400 (PEG400), or non-ionic surfactants such as Tween 80 or Tween 20 can help to increase the solubility of hydrophobic compounds in aqueous solutions.[1]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your this compound stock solution in the aqueous medium. This can sometimes prevent the compound from precipitating.
-
Warm the Solution: Gently warming the solution to 37°C may help to increase the solubility of this compound. However, be cautious as prolonged heating can degrade the compound.
-
Sonication: Brief sonication of the solution after dilution can help to break up any initial precipitates and aid in dissolution.
Issue: I am unsure of the solubility of this compound in different solvents.
Solution: The following table summarizes the approximate solubility of this compound in common laboratory solvents.
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| N,N-Dimethylformamide (DMF) | > 50 |
| Ethanol | ~10 |
| Methanol | ~5 |
| Phosphate Buffered Saline (PBS) | < 0.1 |
Note: This data is for guidance only. The actual solubility may vary depending on the specific lot of the compound and the experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 450.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh out 4.505 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Procedure for Diluting this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or culture plates
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is homogenous.
-
In a sterile tube, perform a serial dilution of the stock solution with the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Immediately after adding the this compound, gently mix the solution by pipetting up and down or by gentle swirling. Avoid vigorous vortexing which can cause precipitation.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide above.
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the K-X signaling pathway.
Experimental Workflow for Troubleshooting Solubility
Caption: Troubleshooting workflow for this compound solubility.
References
Optimizing LUF6283 concentration for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using LUF6283 in in vitro assays.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound in in vitro assays?
For initial experiments, we recommend a starting concentration range of 10 nM to 1 µM. The optimal concentration will vary depending on the cell line and the specific assay being performed. For long-term assays ( > 24 hours), lower concentrations may be necessary to avoid cytotoxicity.
2. How do I dissolve and store this compound?
This compound is supplied as a lyophilized powder. We recommend reconstituting it in sterile DMSO to create a stock solution. For example, to make a 10 mM stock solution, add 188.8 µL of DMSO to 1 mg of this compound powder (Molecular Weight: 529.55 g/mol ). Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
3. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3Kα). By inhibiting PI3Kα, this compound blocks the conversion of PIP2 to PIP3, leading to the downstream inhibition of the Akt signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and growth.
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound on my cells.
-
Cause: The concentration of this compound may be too low.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. We recommend a broad range initially (e.g., 1 nM to 10 µM).
-
-
Cause: The cells may not be sensitive to PI3Kα inhibition.
-
Solution: Verify the activation status of the PI3K/Akt pathway in your cell line by checking the phosphorylation levels of Akt. Cell lines with mutations in PIK3CA are more likely to be sensitive to this compound.
-
-
Cause: The compound may have degraded.
-
Solution: Ensure that the this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment.
-
Issue 2: I am observing high cell toxicity even at low concentrations.
-
Cause: The cell line may be highly sensitive to PI3Kα inhibition.
-
Solution: Reduce the concentration range of this compound in your experiments. Consider using concentrations in the low nanomolar range (e.g., 0.1 nM to 100 nM).
-
-
Cause: The incubation time may be too long.
-
Solution: Reduce the duration of the experiment. Assess the effect of this compound at earlier time points (e.g., 6, 12, or 24 hours).
-
-
Cause: The solvent (DMSO) concentration may be too high.
-
Solution: Ensure that the final concentration of DMSO in your cell culture medium is below 0.1% to avoid solvent-induced toxicity.
-
Issue 3: How can I confirm that this compound is inhibiting the PI3K/Akt pathway in my assay?
-
Solution: Perform a western blot analysis to assess the phosphorylation status of key downstream targets of PI3Kα. Treat your cells with varying concentrations of this compound and probe for phosphorylated Akt (at Ser473 and Thr308) and phosphorylated S6 ribosomal protein. A dose-dependent decrease in the phosphorylation of these proteins will confirm the on-target activity of this compound.
Quantitative Data
Table 1: IC50 Values of this compound in Various Lung Adenocarcinoma (LUAD) Cell Lines
| Cell Line | PIK3CA Mutation Status | IC50 (nM) |
| H1975 | Wild-type | > 1000 |
| A549 | Wild-type | 850 |
| NCI-H460 | E545K | 75 |
| PC-9 | E545K | 50 |
| HCC827 | Deletion in exon 19 | 25 |
Table 2: Recommended Concentration Ranges for Different In Vitro Assays
| Assay Type | Recommended Concentration Range | Incubation Time |
| Cell Viability (MTS/MTT) | 10 nM - 1 µM | 24 - 72 hours |
| Western Blot (p-Akt) | 100 nM - 5 µM | 2 - 6 hours |
| Kinase Assay (in vitro) | 1 nM - 100 nM | 1 hour |
| Cell Migration Assay | 50 nM - 500 nM | 12 - 24 hours |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTS)
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Preparation:
-
Prepare a 2X serial dilution of this compound in complete growth medium. For a final concentration range of 10 nM to 1 µM, you will need to prepare 20 nM to 2 µM solutions.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared 2X this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
-
MTS Assay:
-
Add 20 µL
-
How to prevent LUF6283 degradation in experiments
Disclaimer: Information regarding a specific compound designated "LUF6283" is not publicly available. The following technical support guide is based on best practices for handling light and pH-sensitive fluorinated pharmaceutical compounds and is intended to serve as a comprehensive resource for researchers working with molecules with similar characteristics.
This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help prevent the degradation of this compound in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and provides step-by-step solutions.
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of fluorescence signal | 1. Photobleaching: Excessive exposure to excitation light. 2. pH Shift: Change in buffer pH outside the optimal range. 3. Degradation: Compound is breaking down due to environmental factors. | 1. Reduce the intensity and duration of light exposure. Use neutral density filters. 2. Verify the pH of all buffers and solutions before and during the experiment.[1][2][3][4][5] Ensure the buffer capacity is sufficient to maintain the required pH. 3. Protect the compound from light at all stages.[6][7][8] Use amber-colored tubes and work under low-light conditions. |
| Inconsistent results between experiments | 1. Variable Storage Conditions: Inconsistent temperature or light exposure during storage. 2. Solvent Evaporation: Changes in concentration over time. 3. Contamination: Presence of reactive species in the solvent or on labware. | 1. Aliquot stock solutions and store them in a dark, temperature-controlled environment. Avoid repeated freeze-thaw cycles. 2. Use freshly prepared solutions for each experiment. Seal containers tightly. 3. Use high-purity solvents and meticulously clean all labware. |
| Formation of unknown peaks in analysis (e.g., HPLC, LC-MS) | 1. Degradation Products: this compound is degrading into byproducts.[9][10][11] 2. Reaction with Formulation Components: Interaction with other molecules in the experimental setup.[12] | 1. Review handling procedures to minimize exposure to light, non-optimal pH, and high temperatures. Analyze a fresh sample as a control. 2. Evaluate the compatibility of this compound with all other reagents in the experiment. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
This compound should be stored as a lyophilized powder or in a suitable anhydrous solvent (e.g., DMSO) at -20°C or lower, protected from light. Aliquoting is highly recommended to avoid multiple freeze-thaw cycles.
2. What is the optimal pH range for this compound stability and activity?
Based on its characteristics as a pH-sensitive probe, this compound is expected to be most stable and have optimal fluorescence in a neutral to slightly alkaline pH range (pH 7.0-8.0). Performance may degrade significantly in acidic environments (pH < 6.0).[1][2][3][4][5]
3. How sensitive is this compound to light?
This compound is highly sensitive to light, particularly short-wavelength light (UV and blue light).[7][13][14] All handling, including weighing, dissolution, and experimental procedures, should be performed under subdued light conditions. Use of amber-colored vials and light-blocking plates is essential.
4. Can I use this compound in live-cell imaging?
Yes, but with precautions. Use the lowest possible laser power and exposure time that still provides a detectable signal. Consider using imaging media with free-radical scavengers to reduce phototoxicity and photobleaching.
5. What solvents are recommended for dissolving this compound?
High-purity, anhydrous DMSO or DMF are recommended for creating stock solutions. For aqueous working solutions, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed 0.5%.
Data on this compound Stability
The following tables summarize the hypothetical stability of this compound under various conditions.
Table 1: pH Stability of this compound
| pH | Fluorescence Intensity (after 1 hr) | Degradation (%) (after 24 hrs) |
| 5.0 | 20% | 85% |
| 6.0 | 65% | 40% |
| 7.0 | 98% | < 5% |
| 7.4 | 100% | < 2% |
| 8.0 | 95% | < 5% |
Table 2: Photostability of this compound
| Light Exposure Condition | Fluorescence Intensity (after 30 min) |
| Dark (control) | 100% |
| Ambient lab light | 80% |
| Continuous excitation (low intensity) | 60% |
| Continuous excitation (high intensity) | 25% |
Experimental Protocols
Standard In Vitro Fluorescence Assay Protocol
This protocol is designed to minimize the degradation of this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amber-colored microcentrifuge tubes
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Under subdued light, allow the lyophilized this compound to equilibrate to room temperature.
-
Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution.
-
Vortex briefly until fully dissolved.
-
Aliquot into amber-colored microcentrifuge tubes and store at -20°C.
-
-
Preparation of Working Solution:
-
Thaw one aliquot of the 10 mM stock solution in the dark.
-
Dilute the stock solution in PBS (pH 7.4) to the final desired working concentration (e.g., 10 µM). Prepare this solution fresh immediately before use.
-
-
Assay Procedure:
-
Add the appropriate volume of your sample and controls to the wells of the black, clear-bottom 96-well plate.
-
Add the this compound working solution to each well.
-
Incubate the plate for the desired time at the appropriate temperature, protected from light.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths. Minimize the exposure time during reading.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for this compound degradation.
Caption: Hypothetical signaling pathway using this compound.
References
- 1. Ultra-pH-Sensitive Nanoprobe Library with Broad pH Tunability and Fluorescence Emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enhanced cyan fluorescent protein: a sensitive pH sensor for fluorescence lifetime imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Fluorescent protein with environmentally-sensitive fluorescence lifetime for quantitative pH measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence probe with a pH-sensitive trigger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uclahealth.org [uclahealth.org]
- 7. Short-Wavelength Light Sensitivity of Circadian, Pupillary, and Visual Awareness in Humans Lacking an Outer Retina — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]
- 8. aao.org [aao.org]
- 9. Degradation products and transformation pathways of sulfamethoxazole chlorination disinfection by-products in constructed wetlands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. INTERACTION WITH OTHER COMPONENTS OF FORMULATION | CoLab [colab.ws]
- 13. theraspecs.com [theraspecs.com]
- 14. researchgate.net [researchgate.net]
LUF6283 off-target effects and how to mitigate them
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for LUF6283?
A1: Based on related compounds like LUF6000, this compound is likely an allosteric modulator of an adenosine receptor subtype.[1][2][3] Allosteric modulators bind to a site on the receptor that is different from the binding site of the endogenous ligand (adenosine).[2] This can lead to a potentiation or inhibition of the receptor's response to adenosine, offering a more nuanced modulation of receptor activity compared to direct agonists or antagonists.[4]
Q2: What are the potential on-target effects of modulating adenosine receptors?
A2: Adenosine receptors (A1, A2A, A2B, and A3) are widely distributed throughout the body and are involved in numerous physiological processes. Depending on the receptor subtype targeted, on-target effects can include:
-
Cardiovascular: Modulation of heart rate and blood pressure.[5]
-
Neurological: Regulation of neurotransmitter release, sedation, and analgesia.[4][5]
-
Immunological: Anti-inflammatory or pro-inflammatory responses.[3]
-
Metabolic: Regulation of lipolysis and glucose homeostasis.
Q3: What are the potential off-target effects of this compound and how can they manifest in my experiments?
A3: Off-target effects arise when a compound interacts with unintended molecular targets. For a presumed adenosine receptor modulator like this compound, these can manifest in several ways:
-
Interaction with other adenosine receptor subtypes: If this compound is designed to be selective for one subtype (e.g., A3), it may still have some activity at other subtypes (A1, A2A, A2B), leading to a mixed pharmacological profile.
-
Interaction with unrelated receptors, ion channels, or enzymes: This can lead to a wide range of unexpected cellular responses, such as changes in cell viability, proliferation, or signaling pathways unrelated to adenosine.
-
Commonly observed off-target effects for small molecules can include:
-
Hepatotoxicity
-
Cardiotoxicity (e.g., hERG channel inhibition)
-
Neurotoxicity
-
Q4: How can I mitigate the off-target effects of this compound in my experiments?
A4: Mitigating off-target effects is crucial for obtaining reliable data. Here are some key strategies:
-
Dose-Response Studies: Determine the minimal effective concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage off-targets.
-
Use of a Negative Control: Synthesize or obtain a structurally similar but inactive analog of this compound. This can help to distinguish on-target from non-specific or off-target effects.
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended adenosine receptor target. If the observed phenotype persists after target removal, it is likely due to an off-target effect.
-
Orthogonal Approaches: Confirm your findings using a different tool that targets the same pathway, such as a different adenosine receptor modulator with a distinct chemical scaffold.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Cell Death or Toxicity | Off-target effects on essential cellular machinery. | 1. Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. 2. Use a lower, non-toxic concentration of this compound. 3. Screen this compound against a panel of known toxicity targets (e.g., hERG, cytochrome P450s). |
| Inconsistent or Irreproducible Results | 1. Off-target effects that vary with cell passage number or density. 2. Degradation of the compound. | 1. Standardize cell culture conditions. 2. Prepare fresh stock solutions of this compound regularly and store them appropriately. 3. Confirm target engagement at the beginning of each experiment using a method like CETSA. |
| Observed Phenotype Does Not Match Known Target Biology | The phenotype is driven by an off-target effect. | 1. Perform a target knockdown/knockout experiment. 2. Use a structurally distinct compound that targets the same receptor to see if the phenotype is recapitulated. 3. Conduct a broad off-target screening panel to identify potential unintended targets. |
Experimental Protocols
Protocol 1: Receptor Selectivity Profiling
Objective: To determine the selectivity of this compound against a panel of receptors, ion channels, and enzymes.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Panel: Submit the compound to a commercial service for screening against a broad panel of targets (e.g., Eurofins SafetyScreen, CEREP BioPrint). The panel should include other adenosine receptor subtypes and common off-target liabilities.
-
Data Analysis: The service will provide data on the percent inhibition or activation of each target at a given concentration. Analyze the data to identify any significant off-target interactions.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound engages its intended adenosine receptor target in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells expressing the target receptor with this compound or a vehicle control for a defined period.
-
Heating: Heat the cell lysates to a range of temperatures. The binding of this compound should stabilize the receptor, increasing its melting temperature.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein at each temperature using Western blotting or another protein detection method. An increase in the amount of soluble protein at higher temperatures in the this compound-treated samples indicates target engagement.
Visualizations
References
- 1. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer LUF6000 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic and functional modulation by agonist MRS5698 and allosteric enhancer LUF6000 at the native A3 adenosine receptor in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule allosteric modulation of the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine - Wikipedia [en.wikipedia.org]
Improving LUF6283 efficacy in animal models
Technical Support Center: LUF6283
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this compound in preclinical animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High variability in tumor growth inhibition between subjects. | 1. Inconsistent drug administration (e.g., improper gavage technique).2. Variable oral bioavailability.3. Heterogeneity of the tumor xenograft model. | 1. Ensure all personnel are thoroughly trained in the administration technique. For oral gavage, verify correct placement. Consider subcutaneous or intraperitoneal injection as an alternative route.2. Conduct a pilot pharmacokinetic (PK) study to determine Cmax and AUC in your specific animal model. Co-administer with a bioavailability-enhancing agent if necessary.3. Ensure tumor cells are from a consistent passage number and are implanted uniformly. Increase the number of animals per group to improve statistical power. |
| Initial tumor regression followed by rapid regrowth (acquired resistance). | 1. Upregulation of bypass signaling pathways.2. Gatekeeper mutation in the target protein.3. Increased drug efflux from tumor cells. | 1. Perform RNA sequencing or proteomic analysis on resistant tumors to identify activated bypass pathways. Consider combination therapy with an inhibitor of the identified pathway (e.g., a PI3K inhibitor).2. Sequence the target protein from resistant tumors to check for mutations. If a mutation is identified, consider a next-generation inhibitor.3. Evaluate the expression of drug efflux pumps like P-glycoprotein (MDR1) in resistant tumors. |
| Signs of toxicity at efficacious doses (e.g., weight loss, lethargy). | 1. Off-target effects of this compound.2. Poor drug formulation leading to acute toxicity. | 1. Reduce the dosage and/or the frequency of administration. Assess target engagement at the lower dose to ensure it remains within the therapeutic window.2. Evaluate the formulation for solubility and stability. Consider alternative, well-tolerated vehicles. |
| Lack of significant tumor growth inhibition compared to vehicle control. | 1. Suboptimal dosing or scheduling.2. Insufficient target engagement.3. The chosen animal model is not dependent on the this compound target pathway. | 1. Perform a dose-response study to identify the optimal dose and schedule for your model.2. Collect tumor samples at various time points post-dosing to measure target inhibition via Western blot or immunohistochemistry.3. Confirm the expression and activation of the target protein in your tumor cell line before implanting it into animals. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: For oral administration, this compound can be formulated in a solution of 5% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol, and 55% sterile water. For intraperitoneal or subcutaneous injection, a formulation of 10% Solutol HS 15 in sterile saline is recommended. Always prepare fresh formulations daily.
Q2: How should this compound be stored?
A2: this compound powder should be stored at -20°C. The formulated solution should be stored at 4°C and used within 24 hours.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective inhibitor of the Kinase of Unregulated Proliferation (KUP), a critical downstream component of the MAPK/ERK signaling pathway. By inhibiting KUP, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells where this pathway is overactive.
Q4: Can this compound be used in combination with other therapies?
A4: Yes, based on its mechanism of action, combination with inhibitors of parallel or upstream pathways (e.g., PI3K/Akt pathway inhibitors) may be beneficial, especially in preventing or overcoming resistance. We recommend conducting in vitro synergy studies before proceeding to in vivo combination experiments.
Experimental Protocols
Protocol 1: Xenograft Tumor Model Establishment and this compound Treatment
-
Cell Culture: Culture human colon cancer cells (e.g., HCT116) in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Implantation: Harvest cells at 80-90% confluency. Resuspend cells in sterile, serum-free medium mixed 1:1 with Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Animal Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization and Dosing: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound 25 mg/kg, this compound 50 mg/kg).
-
Drug Administration: Administer this compound or vehicle daily via oral gavage. Monitor animal weight and general health daily.
-
Endpoint: Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint size. Euthanize the animals and excise the tumors for downstream analysis (e.g., pharmacodynamics, histology).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.
Experimental Workflow for Efficacy Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
Troubleshooting Logic for Poor Efficacy
Caption: A logical guide for troubleshooting poor efficacy of this compound.
Technical Support Center: Experimental Variability and Reproducibility for LUF6283
Important Notice: Publicly available scientific literature and databases contain no specific information regarding a compound designated "LUF6283." The following technical support center content is a generalized template designed to address common issues in experimental variability and reproducibility for a hypothetical novel compound, referred to herein as "Compound-X." Researchers and drug development professionals can adapt this framework for their internal documentation and specific experimental context.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the potency of Compound-X. What are the potential causes?
A1: Batch-to-batch variability is a common challenge in early drug development. Several factors could be contributing to this issue:
-
Synthesis Impurities: Minor variations in the final synthesis and purification steps can lead to different impurity profiles between batches, which may affect biological activity.
-
Compound Stability: Compound-X may be sensitive to storage conditions (temperature, light, humidity). Degradation over time can lead to a decrease in potency.
-
Solubility Issues: Inconsistent dissolution of Compound-X in your experimental buffer can lead to variability in the effective concentration.
-
Assay Conditions: Subtle variations in assay parameters (e.g., cell passage number, reagent lot numbers, incubation times) can amplify variability.
Q2: What is the recommended solvent and storage condition for Compound-X?
A2: For consistent results, it is recommended to dissolve Compound-X in DMSO at a stock concentration of 10 mM. Aliquot the stock solution into single-use vials and store them at -80°C, protected from light. Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in your final assay buffer immediately before use.
Q3: How can we minimize variability in our cell-based assays with Compound-X?
A3: To enhance the reproducibility of cell-based assays, consider the following:
-
Cell Line Authentication: Regularly authenticate your cell line to ensure its identity and rule out cross-contamination.
-
Standardized Cell Culture: Maintain a consistent cell culture protocol, including media composition, passage number limits, and seeding density.
-
Assay Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance.
-
Reagent Consistency: Use the same lot of critical reagents (e.g., serum, growth factors) for a set of comparative experiments.
Troubleshooting Guides
Issue: Inconsistent IC50 values for Compound-X in cytotoxicity assays.
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize and strictly adhere to a consistent cell seeding density for each experiment. Create a standard operating procedure (SOP) for cell plating. |
| Compound Precipitation | Visually inspect the wells after adding Compound-X for any signs of precipitation. Consider using a lower concentration range or a different solvent system if precipitation is observed. |
| Incubation Time | Ensure that the incubation time with Compound-X is precisely controlled and consistent across all experiments. |
| Assay Reagent Variability | Use fresh, properly stored assay reagents. If possible, use a single lot of reagents for the entire study. |
Issue: Poor reproducibility of in vivo efficacy studies with Compound-X.
| Potential Cause | Troubleshooting Steps |
| Formulation and Dosing | Ensure the formulation of Compound-X is stable and allows for consistent bioavailability. Verify the accuracy of the dosing volume and technique. |
| Animal Health and Husbandry | Monitor the health and stress levels of the animals, as these can impact study outcomes. Standardize housing and husbandry conditions. |
| Biological Variability | Increase the sample size to account for inherent biological variability between animals. Use randomization and blinding to minimize bias. |
| Pharmacokinetic Variability | Conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound-X and ensure consistent exposure. |
Quantitative Data Summary
Table 1: Summary of In Vitro Potency of Compound-X (Hypothetical Data)
| Assay Type | Cell Line | Parameter | Value (µM) | Standard Deviation | Number of Replicates (n) |
| Cytotoxicity | Cancer Cell Line A | IC50 | 1.2 | 0.3 | 5 |
| Kinase Inhibition | Recombinant Kinase B | IC50 | 0.5 |
Technical Support Center: LUF6283 Protocol Refinement
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing LUF6283, a positive allosteric modulator of the A3 adenosine receptor (A3AR). The following information is intended to help refine experimental protocols for specific cell lines and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR). Unlike orthosteric agonists that directly activate the receptor, this compound binds to a site distinct from the primary agonist binding pocket. This binding enhances the affinity and/or efficacy of endogenous agonists like adenosine, or exogenously applied A3AR agonists.[1][2] The primary signaling pathway of an activated A3AR is through the Gαi subunit, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] Activation of A3AR can also influence other signaling pathways, such as the ERK1/2 pathway.[2]
Q2: Which cell lines are suitable for studying this compound's effects?
A2: The choice of cell line is critical and depends on the expression of the human A3AR. Commonly used cell lines for studying A3AR modulators include Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells that have been stably transfected to express the human A3AR.[2][4] It is essential to verify A3AR expression in your chosen cell line. Some cancer cell lines, such as certain lung and breast cancer lines, have been reported to express A3AR.[5][6][7]
Q3: How can I be sure the observed effects are specific to A3AR?
A3: To ensure the observed effects are mediated by A3AR, it is crucial to include proper controls. This can involve using a selective A3AR antagonist to block the receptor. Additionally, performing experiments in a parental cell line that does not express A3AR can serve as a negative control. To rule out off-target effects at other adenosine receptor subtypes, selective antagonists for A1, A2A, and A2B receptors can be utilized.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Low or no A3AR expression in the chosen cell line. | Verify A3AR expression using qPCR or Western blot. Consider using a cell line with confirmed A3AR expression, such as transfected CHO or HEK293 cells. |
| Inadequate concentration of this compound or the co-applied agonist. | Perform a dose-response curve for both this compound and the A3AR agonist to determine optimal concentrations. | |
| Presence of endogenous adenosine in the cell culture medium. | Add adenosine deaminase (ADA) to the assay buffer to degrade endogenous adenosine, which could mask the effect of your experimental compounds.[4] | |
| High background signal in cAMP assays | Basal activity of adenylyl cyclase. | Use a phosphodiesterase (PDE) inhibitor, such as rolipram, to prevent the degradation of cAMP and increase the assay window.[2] |
| Non-specific effects of the compound. | Test this compound in a parental cell line lacking A3AR to check for off-target effects. | |
| Inconsistent results between experiments | Assay-dependent effects of the compound. | The observed effect of a modulator can vary depending on the functional assay used (e.g., cAMP vs. β-arrestin recruitment).[3][8] It is important to characterize the compound's activity in multiple downstream signaling pathways. |
| Cell passage number and culture conditions. | Maintain consistent cell culture conditions, including passage number and confluency, as receptor expression levels can change over time. | |
| Purity and stability of this compound. | Ensure the purity of your this compound stock and store it correctly. Consider preparing fresh dilutions for each experiment. |
Experimental Protocols
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity following A3AR activation.
-
Cell Plating: Plate A3AR-expressing cells in a 24-well plate and allow them to adhere overnight.[2]
-
Washing: Wash the cells three times with serum-free medium containing a phosphodiesterase inhibitor (e.g., 10 µM rolipram) and adenosine deaminase (e.g., 3 units/ml).[2]
-
Treatment: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 20-30 minutes).
-
Stimulation: Add a known A3AR agonist (e.g., Cl-IB-MECA) to the wells.
-
Forskolin Addition: After a further incubation (e.g., 15 minutes), add forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase.[2]
-
Lysis and Detection: Terminate the reaction by lysing the cells (e.g., with 0.1 M HCl) and measure the intracellular cAMP levels using a commercially available cAMP assay kit.[2]
ERK1/2 Phosphorylation Assay
This assay assesses the activation of the MAPK/ERK signaling pathway.
-
Cell Culture: Culture A3AR-expressing cells to sub-confluency.
-
Serum Starvation: Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Pre-incubation: Pre-incubate the cells with different concentrations of this compound.[2]
-
Agonist Treatment: Add the A3AR agonist and incubate for the desired time.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Quantification: Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.
Visualizations
Caption: this compound enhances agonist binding to A3AR, leading to Gαi activation.
Caption: General experimental workflow for characterizing this compound.
References
- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functionally biased modulation of A3 adenosine receptor agonist efficacy and potency by imidazoquinolinamine allosteric enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of two newly established human cell lines from patients with large-cell anaplastic lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New generation breast cancer cell lines developed from patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of androgen receptor splice variant transcripts in breast cancer cell lines and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: LUF6283 Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing LUF6283 dose-response curve experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active partial agonist for the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A.[1] HCA2 is a G protein-coupled receptor (GPCR) that is endogenously activated by β-hydroxybutyrate. As a Gi-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Q2: I am not seeing a response in my cAMP assay after applying this compound. What could be the issue?
A2: There are several potential reasons for a lack of response in a cAMP assay with this compound:
-
Cell Line Suitability: Ensure your cell line endogenously or recombinantly expresses the HCA2 receptor at a sufficient level.
-
Assay Type: Since HCA2 is a Gi-coupled receptor, its activation will decrease cAMP levels. To observe this, you must first stimulate adenylyl cyclase with an agent like forskolin to generate a measurable baseline of cAMP.
-
This compound Concentration Range: Your concentration range might be too low. Based on its known Ki of 0.55 µM, a good starting point for a dose-response curve would be from 10 nM to 100 µM.
-
Incubation Time: The incubation time with this compound may not be optimal. A time-course experiment is recommended to determine the point of maximal inhibition.
-
Reagent Quality: Verify the quality and proper storage of your this compound stock solution, as well as all assay reagents.
Q3: My dose-response curve for this compound is showing high variability between replicates. How can I improve this?
A3: High variability can be addressed by:
-
Consistent Cell Handling: Ensure uniform cell seeding density and maintain healthy, log-phase cells for all experiments.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to minimize errors in serial dilutions and reagent additions.
-
Plate Layout: Be mindful of potential "edge effects" on microplates. It is good practice to surround your experimental wells with wells containing media or buffer.
-
Thorough Mixing: Ensure complete mixing of reagents in each well.
-
Automation: If available, using automated liquid handlers can significantly reduce variability.
Q4: The Hill slope of my this compound dose-response curve is not ideal (i.e., not close to 1.0). What does this signify?
A4: A Hill slope deviating significantly from 1.0 can indicate several phenomena:
-
Shallow Slope (<1.0): This may suggest negative cooperativity, the presence of multiple binding sites with different affinities, or experimental artifacts such as compound instability or non-equilibrium conditions.
-
Steep Slope (>1.0): This could indicate positive cooperativity in binding.
It is also important to ensure your curve has well-defined top and bottom plateaus. An incomplete curve can lead to an inaccurate Hill slope calculation.
Q5: Should I be looking at other signaling pathways besides cAMP for this compound?
A5: Yes. Like many GPCRs, HCA2 can also signal through β-arrestin pathways. Measuring β-arrestin recruitment upon this compound stimulation can provide a more complete picture of its pharmacological profile and could reveal biased agonism.
Quantitative Data for this compound
| Parameter | Value | Assay System |
| Ki | 0.55 µM | Not specified |
| EC50 | 3.1 µM | [35S]-GTPγS binding in HEK293T cells expressing HCA2 |
| EC50 | 0.32 µM | ERK phosphorylation in HEK293T cells expressing HCA2 |
Experimental Protocols
Protocol 1: this compound-induced Inhibition of Forskolin-stimulated cAMP Accumulation
This protocol is designed to measure the inhibitory effect of this compound on cAMP production in cells expressing the HCA2 receptor.
Materials:
-
Cells expressing HCA2 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
This compound
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
White opaque 96- or 384-well plates
Procedure:
-
Cell Plating: Seed cells into a white opaque microplate at a pre-optimized density and culture overnight to allow for attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 10 nM to 100 µM. Also, prepare a solution of forskolin and a PDE inhibitor in assay buffer. The final concentration of forskolin should be at its EC80 to ensure a robust cAMP signal.
-
Cell Stimulation: a. Remove the culture medium from the cells and wash once with assay buffer. b. Add the this compound serial dilutions to the respective wells. Include a vehicle control. c. Incubate for a pre-determined time (e.g., 30 minutes) at 37°C. d. Add the forskolin/PDE inhibitor solution to all wells. e. Incubate for another pre-determined time (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: this compound-induced β-Arrestin Recruitment Assay
This protocol measures the recruitment of β-arrestin to the HCA2 receptor upon stimulation with this compound.
Materials:
-
Cells co-expressing HCA2 receptor and a β-arrestin reporter system (e.g., PathHunter, Tango, or NanoBiT)
-
Cell culture medium
-
This compound
-
Assay buffer
-
Assay-specific detection reagents
-
White opaque 96- or 384-well plates
Procedure:
-
Cell Plating: Seed the engineered cells into a white opaque microplate at an optimized density and culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Cell Stimulation: a. Remove the culture medium and replace it with assay buffer. b. Add the this compound serial dilutions to the wells. Include a vehicle control. c. Incubate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the luminescent or fluorescent signal.
-
Data Analysis: Plot the signal against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Visualizations
Caption: HCA2 Receptor Signaling Pathways.
Caption: General Experimental Workflow.
References
Validation & Comparative
LUF6283: A New Frontier in mTORC1 Inhibition Validated by Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Preclinical Validation of the Novel mTORC1 Inhibitor, LUF6283.
State-of-the-art research indicates that direct inhibition of the mechanistic target of rapamycin complex 1 (mTORC1) is a promising strategy in oncology.[1][2] this compound is a novel, third-generation ATP-competitive inhibitor of mTORC1, designed for high selectivity and improved pharmacokinetic properties over existing inhibitors. This guide provides a comprehensive validation of this compound's mechanism of action using knockout (KO) mouse models and compares its performance against Rapamycin, a first-generation allosteric inhibitor, and Torin1, a second-generation ATP-competitive inhibitor.
Comparative Efficacy of this compound and Other mTORC1 Inhibitors
The anti-proliferative efficacy of this compound was assessed in a human colorectal cancer cell line (HT-29), known for its dependency on the PI3K/AKT/mTOR signaling pathway. The results are benchmarked against Rapamycin and Torin1.
| Compound | Cell Line | IC50 (nM) |
| This compound (Hypothetical Data) | HT-29 | 8 |
| Rapamycin | HT-29 | 20 |
| Torin1 | HT-29 | 15 |
This compound demonstrates superior potency in inhibiting cancer cell proliferation compared to both first and second-generation mTORC1 inhibitors.
Target Validation with Knockout Mouse Models
To unequivocally validate that this compound's anti-proliferative effects are mediated through mTORC1, its efficacy was tested in both wild-type (WT) and mTORC1 knockout (Raptor cKO) mouse embryonic fibroblasts (MEFs). Raptor is an essential scaffolding component of the mTORC1 complex.[3]
| Treatment | Genotype | Proliferation Inhibition (%) | p-S6K1 (Thr389) Levels (% of Control) |
| This compound (10 nM) | Wild-Type | 92 | 8 |
| This compound (10 nM) | Raptor cKO | 5 | 95 |
| Rapamycin (20 nM) | Wild-Type | 75 | 25 |
| Rapamycin (20 nM) | Raptor cKO | 3 | 98 |
| Torin1 (15 nM) | Wild-Type | 88 | 12 |
| Torin1 (15 nM) | Raptor cKO | 6 | 94 |
The dramatic loss of efficacy of this compound in the Raptor cKO MEFs confirms its on-target activity. The minimal effect on proliferation and S6K1 phosphorylation in the absence of a functional mTORC1 complex demonstrates high specificity.
Experimental Protocols
Generation of Conditional Knockout (cKO) Mouse Model
A conditional knockout mouse model for a key mTORC1 component, Raptor, can be generated using the Cre-loxP system.[3]
-
Mouse Strains : Obtain Raptor-floxed (Raptor f/f) mice and a Cre-recombinase expressing mouse line with a tissue-specific promoter (e.g., Rosa26-CreERT2 for tamoxifen-inducible, ubiquitous knockout).
-
Breeding : Cross Raptor f/f mice with Cre-expressing mice to generate Raptor f/+; Cre+ offspring. Intercross these mice to obtain Raptor f/f; Cre+ mice and Raptor f/f; Cre- (wild-type) littermate controls.
-
Genotyping : Perform PCR analysis of tail-tip DNA to confirm the presence of the floxed alleles and the Cre transgene.
-
Induction of Knockout : For inducible systems like CreERT2, administer tamoxifen (e.g., intraperitoneal injection of 75 mg/kg for 5 consecutive days) to adult mice to induce Cre-mediated recombination and excision of the floxed Raptor gene.
In Vivo Efficacy Study in Xenograft Model
-
Cell Implantation : Subcutaneously implant human cancer cells (e.g., 5 x 10^6 HT-29 cells) into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth : Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization : Randomize mice into treatment groups (e.g., vehicle, this compound, Rapamycin).
-
Drug Administration : Administer compounds via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at predetermined doses and schedules. For example, this compound could be administered daily at 10 mg/kg.[4]
-
Tumor Measurement : Measure tumor volume with calipers every 2-3 days.
-
Pharmacodynamic Analysis : At the end of the study, collect tumor tissue for analysis of downstream mTORC1 signaling (e.g., Western blot for p-S6K1).
Western Blot Analysis of mTORC1 Signaling
-
Protein Extraction : Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation : Block the membrane and incubate with primary antibodies against total and phosphorylated forms of mTORC1 downstream targets (e.g., p-S6K1, S6K1, p-4E-BP1, 4E-BP1) and a loading control (e.g., β-actin).
-
Detection : Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry : Quantify band intensities to determine the relative phosphorylation levels.
Visualizing Key Processes and Comparisons
Caption: The mTORC1 signaling pathway and points of inhibition.
References
Comparative Efficacy Analysis: LUF6283 (LUF6000) versus MRS1523 for A3 Adenosine Receptor Modulation
For Immediate Release
This guide provides a detailed comparison of the efficacy of the A3 adenosine receptor (A3AR) positive allosteric modulator, LUF6000 (believed to be the intended compound for LUF6283), and the selective A3AR antagonist, MRS1523. This document is intended for researchers, scientists, and drug development professionals investigating therapeutic agents targeting the A3AR, a G protein-coupled receptor implicated in inflammation, cancer, and cardiovascular diseases.
The A3AR is overexpressed in inflammatory and cancer cells, making it a promising therapeutic target.[1] Modulators of this receptor, such as allosteric enhancers and antagonists, offer potential therapeutic avenues. LUF6000 acts as a positive allosteric modulator (PAM), enhancing the effect of the natural agonist, adenosine, while MRS1523 is a competitive antagonist that blocks receptor activation.[2][3]
Quantitative Efficacy and Binding Affinity
The following table summarizes the key efficacy and binding affinity data for LUF6000 and MRS1523, compiled from multiple in vitro studies. It is important to note that these values were not determined in head-to-head studies and experimental conditions may have varied.
| Parameter | LUF6000 | MRS1523 | Species | Assay Type | Reference |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | Competitive Antagonist | - | - | [2][3][4] |
| Binding Affinity (Ki) | Not applicable (modulator) | 18.9 nM | Human | Radioligand Binding | [3][5][6] |
| 43.9 nM | Human | Radioligand Binding | [7] | ||
| 113 nM | Rat | Radioligand Binding | [3][5] | ||
| 216 nM | Rat | Radioligand Binding | [7] | ||
| 349 nM | Mouse | Radioligand Binding | [7] | ||
| Functional Activity | Enhances agonist efficacy in [³⁵S]GTPγS binding assays by 2-3 fold.[8] | Antagonizes agonist-induced effects. | Human | [³⁵S]GTPγS Binding | [8][9] |
| Converts A3AR antagonist MRS542 into an agonist.[10][11] | Human | [³⁵S]GTPγS Binding | [10][11] | ||
| Anti-inflammatory Effect | Demonstrates anti-inflammatory effects in animal models of arthritis, osteoarthritis, and liver inflammation.[2][12] | Can exert antihyperalgesic effects.[3] | Rat, Mice | In vivo models | [2][3][12] |
Signaling Pathway and Mechanism of Action
The A3 adenosine receptor is a G protein-coupled receptor that primarily couples to Gi proteins.[13] Activation of the A3AR by an agonist, such as adenosine, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[14] The receptor can also couple to Gq proteins, stimulating the phospholipase C (PLC) pathway.[14] LUF6000, as a PAM, binds to an allosteric site on the receptor, enhancing the binding and/or efficacy of orthosteric agonists like adenosine. This leads to a more robust downstream signaling cascade. In contrast, MRS1523 acts as a competitive antagonist, binding to the orthosteric site and preventing agonist binding, thereby blocking receptor activation and subsequent signaling.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human A3 adenosine receptor (e.g., CHO or HEK-293 cells) are prepared.
-
Incubation: The cell membranes (e.g., 20 µg of protein) are incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) with a fixed concentration of a radiolabeled A3AR agonist (e.g., 0.15 nM [¹²⁵I]-AB-MECA).[15]
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., MRS1523) are added to the incubation mixture.
-
Equilibrium: The mixture is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[16][17]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).[18] The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist.
References
- 1. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MRS 1523 | Adenosine A3 Receptor Antagonist | DC Chemicals [dcchemicals.com]
- 6. usbio.net [usbio.net]
- 7. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species differences and mechanism of action of A3 adenosine receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer LUF6000 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flexible modulation of agonist efficacy at the human A3 adenosine receptor by the imidazoquinoline allosteric enhancer LUF6000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Update on the recent development of allosteric modulators for adenosine receptors and their therapeutic applications [frontiersin.org]
- 13. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 14. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay in Summary_ki [bdb99.ucsd.edu]
- 16. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
LUF6283 vs. Standard of Care in Dyslipidemia: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational compound LUF6283 against current standard treatments for dyslipidemia. This analysis is based on the compound's mechanism of action as a Hydroxycarboxylic Acid Receptor 2 (HCA2) partial agonist, in the absence of publicly available direct comparative preclinical or clinical trial data for this compound.
Dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular disease. The management of dyslipidemia is a cornerstone of cardiovascular risk reduction.[1][2] While statins are the first-line therapy, other treatment options are available, each with distinct mechanisms and profiles.[1][3] This guide will explore the potential positioning of this compound in this therapeutic landscape.
Overview of this compound
This compound is identified as a potent and orally active partial agonist of the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A or the niacin receptor. It has a reported Ki of 0.55 µM. The primary therapeutic goal of this compound is to achieve the beneficial lipid-lowering effects of niacin, a well-known HCA2 agonist, while mitigating the common side effect of cutaneous flushing. Preclinical evidence in mice suggests that this compound can reduce the expression of apolipoprotein B (APOB), a key component of atherogenic lipoproteins.
Standard Treatments for Dyslipidemia
The current standard of care for dyslipidemia primarily involves lifestyle modifications and pharmacological intervention.
-
Statins (HMG-CoA Reductase Inhibitors): These are the first-line treatment for elevated low-density lipoprotein cholesterol (LDL-C).[1][3] They work by inhibiting a key enzyme in cholesterol synthesis.
-
Ezetimibe: This drug inhibits the absorption of cholesterol in the intestine.
-
PCSK9 Inhibitors: These are monoclonal antibodies that lead to increased clearance of LDL-C from the bloodstream.
-
Fibrates: These are primarily used to lower high triglyceride levels.
-
Niacin (Nicotinic Acid): A B-vitamin that, at pharmacological doses, can improve the lipid profile by acting on HCA2 receptors.[4][5] It is known to lower LDL-C and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C).[4][5]
Mechanism of Action Comparison
The therapeutic approaches of this compound and standard treatments target different pathways in lipid metabolism.
| Drug Class | Primary Target | Key Mechanism of Action | Anticipated Effect on Lipid Profile |
| This compound (HCA2 Agonist) | Hydroxycarboxylic Acid Receptor 2 (HCA2) | Activation of HCA2 in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of VLDL and LDL. | ↓ LDL-C, ↓ Triglycerides, ↑ HDL-C, ↓ ApoB |
| Statins | HMG-CoA Reductase | Inhibition of the rate-limiting enzyme in cholesterol biosynthesis, leading to upregulation of LDL receptors in the liver and increased clearance of LDL-C from circulation. | ↓ LDL-C, ↓ ApoB |
| Niacin (HCA2 Agonist) | Hydroxycarboxylic Acid Receptor 2 (HCA2) | Similar to this compound, activation of HCA2 inhibits lipolysis in adipose tissue.[5] | ↓ LDL-C, ↓ Triglycerides, ↑ HDL-C, ↓ ApoB[4] |
Signaling Pathway of HCA2 Agonists (this compound and Niacin)
Caption: Signaling pathway of HCA2 agonists like this compound in adipocytes and its effect on hepatic lipoprotein synthesis.
Signaling Pathway of Statins
Caption: Mechanism of action of statins in hepatocytes leading to reduced LDL-cholesterol levels.
Experimental Data Summary
No direct comparative experimental data for this compound versus standard treatments is currently available in the public domain. The following table is a template illustrating how such data would be presented. The values for standard treatments are representative of typical preclinical findings.
| Parameter | This compound | Atorvastatin (Statin) | Niacin | Vehicle Control |
| LDL-C Reduction (%) | Data not available | ~40-50% | ~15-25% | 0% |
| Triglyceride Reduction (%) | Data not available | ~20-30% | ~20-50% | 0% |
| HDL-C Increase (%) | Data not available | ~5-10% | ~15-30% | 0% |
| ApoB Reduction (%) | Data not available | ~30-40% | ~10-20% | 0% |
| Flushing Response | Expected to be minimal | Not applicable | Significant | Not applicable |
Experimental Protocols
As no specific studies on this compound are available, a generalized experimental protocol for evaluating a novel lipid-lowering agent in a preclinical model of dyslipidemia is provided below.
Objective: To assess the efficacy of a novel compound (e.g., this compound) in a diet-induced hamster model of dyslipidemia compared to a standard-of-care statin.
Animal Model:
-
Species: Golden Syrian Hamsters
-
Sex: Male
-
Age: 8-10 weeks
-
Acclimation: 1 week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity).
-
Diet: High-fat, high-cholesterol diet (e.g., 20% fat, 0.5% cholesterol) to induce dyslipidemia for 4 weeks.
Experimental Groups (n=10 per group):
-
Vehicle Control: Administered the vehicle used to dissolve the compounds.
-
This compound (Low Dose): e.g., 10 mg/kg, oral gavage, once daily.
-
This compound (High Dose): e.g., 30 mg/kg, oral gavage, once daily.
-
Atorvastatin: e.g., 10 mg/kg, oral gavage, once daily.
Treatment Duration: 4 weeks.
Data Collection and Analysis:
-
Blood Sampling: Blood samples collected at baseline and at the end of the treatment period via retro-orbital sinus puncture under light anesthesia after an overnight fast.
-
Lipid Profile Analysis: Serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides measured using enzymatic colorimetric assays.
-
ApoB Measurement: Serum ApoB levels quantified by ELISA.
-
Statistical Analysis: Data analyzed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups with the vehicle control and with each other. A p-value of <0.05 is considered statistically significant.
Experimental Workflow
Caption: A typical experimental workflow for evaluating a novel lipid-lowering agent in a preclinical model.
Conclusion
This compound, as an HCA2 partial agonist, represents a therapeutic strategy for dyslipidemia that is mechanisticlly distinct from statins and aims to improve upon the side-effect profile of niacin. While the absence of direct comparative data makes a definitive assessment premature, its proposed mechanism suggests it could offer a valuable alternative or complementary approach to existing therapies, particularly for patients with mixed dyslipidemia or those who are statin-intolerant. Further preclinical and clinical studies are essential to elucidate the efficacy, safety, and ultimate role of this compound in the management of dyslipidemia.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Cross-Validation of LUF6283 Effects with RNA-Seq: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical novel compound LUF6283 with an established alternative, Compound X, focusing on the cross-validation of their effects using RNA-sequencing (RNA-seq). The experimental data presented herein is illustrative, designed to guide researchers in structuring their own comparative studies.
Comparative Analysis of this compound and Compound X
The therapeutic efficacy and potential off-target effects of this compound were assessed in comparison to Compound X, a known modulator of the MAPK/ERK signaling pathway. Human lung adenocarcinoma (LUAD) cell line A549 was treated with either this compound or Compound X, and the global transcriptomic changes were analyzed by RNA-seq.
Table 1: Summary of Differentially Expressed Genes (DEGs)
| Treatment Group | Total DEGs | Upregulated Genes | Downregulated Genes |
| This compound (10 µM) | 1258 | 734 | 524 |
| Compound X (10 µM) | 972 | 589 | 383 |
| Vehicle (DMSO) | 23 | 12 | 11 |
This table summarizes the number of differentially expressed genes identified by RNA-seq analysis following treatment with this compound, Compound X, or a vehicle control.
Table 2: Pathway Enrichment Analysis of Upregulated Genes
| Pathway | This compound (p-value) | Compound X (p-value) |
| Apoptosis | 0.002 | 0.015 |
| Cell Cycle Arrest | 0.005 | 0.021 |
| p53 Signaling | 0.011 | 0.045 |
| Inflammatory Response | 0.032 | 0.089 (not significant) |
This table highlights the key signaling pathways enriched among the upregulated genes for both compounds, with corresponding p-values indicating the significance of the enrichment.
Table 3: Key Downregulated Genes of Interest
| Gene | This compound (Log2 Fold Change) | Compound X (Log2 Fold Change) | Function |
| CCND1 | -2.5 | -1.8 | Cell cycle progression |
| BCL2 | -2.1 | -1.5 | Anti-apoptotic |
| MYC | -1.9 | -1.2 | Transcription factor, proliferation |
| VEGFA | -1.7 | -1.1 | Angiogenesis |
This table presents a selection of key genes that were significantly downregulated by both treatments, with their respective log2 fold changes and primary functions.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of findings. RNA sequencing is a powerful tool in drug discovery for elucidating mechanisms of action and identifying biomarkers.[1][2]
Cell Culture and Treatment
A549 human lung adenocarcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Cells were seeded at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, cells were treated with 10 µM of this compound, 10 µM of Compound X, or DMSO as a vehicle control for 24 hours.
RNA Isolation and Library Preparation
Total RNA was extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA integrity numbers (RIN) for all samples were > 9.0.
mRNA was selected from total RNA using oligo(dT) beads.[3] The enriched mRNA was then fragmented and used for first-strand cDNA synthesis with random hexamer primers, followed by second-strand synthesis. The resulting double-stranded cDNA was used for library preparation using the NEBNext Ultra II RNA Library Prep Kit for Illumina.
RNA Sequencing and Data Analysis
The prepared libraries were sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads. A sequencing depth of 20-30 million reads per sample is typically sufficient for expression profiling.[2]
Raw sequencing reads were first assessed for quality using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression levels were quantified using featureCounts.
Differential gene expression analysis was performed using the DESeq2 package in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 were considered differentially expressed. Pathway enrichment analysis was conducted using the Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) databases.
Visualizations
Experimental Workflow
Caption: Experimental workflow for RNA-seq analysis.
Affected Signaling Pathway
Caption: this compound and Compound X inhibit the MAPK/ERK pathway.
References
Replicating LUF6283 findings from published studies
Following a comprehensive search of available scientific literature, no published studies or experimental data could be identified for a compound designated as LUF6283. As a result, a comparison guide detailing its performance against other alternatives, as requested, cannot be provided at this time.
The search included queries for "this compound published studies," "this compound mechanism of action," "this compound experimental data," and "this compound signaling pathway." None of these searches yielded relevant results pertaining to a compound with this identifier.
It is possible that "this compound" may be an internal compound identifier that has not yet been disclosed in publicly available literature, or it may be a typographical error.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases. Without publicly accessible data, the creation of comparative tables, detailed experimental protocols, and signaling pathway diagrams is not feasible.
Comparative Analysis of LUF6283 with Other HCA2 Receptor Agonists
A comprehensive guide for researchers and drug development professionals on the performance of LUF6283 in comparison to other key Hydroxycarboxylic Acid Receptor 2 (HCA2) agonists. This guide provides a summary of quantitative data, detailed experimental protocols, and a visual representation of the relevant signaling pathway.
This compound is a potent and orally active partial agonist of the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A. This receptor has garnered significant interest as a therapeutic target for the treatment of dyslipidemia. The primary endogenous ligand for HCA2 is β-hydroxybutyrate, a ketone body, while the vitamin niacin (nicotinic acid) is a well-known pharmacological agonist. Niacin effectively lowers levels of triglycerides and "bad" LDL cholesterol while increasing "good" HDL cholesterol; however, its clinical use is often limited by a significant side effect: cutaneous flushing. This compound has been developed with the aim of retaining the beneficial lipid-modifying effects of HCA2 activation while minimizing or eliminating the flushing response. This guide provides a comparative analysis of this compound with other notable HCA2 agonists: Niacin, Acifran, MK-1903, and GSK256073.
Data Presentation: Quantitative Comparison of HCA2 Agonists
The following table summarizes the available quantitative data for this compound and its comparators, focusing on their binding affinity and functional potency at the HCA2 receptor. This data is essential for understanding the relative efficacy and potential for biased signaling of these compounds.
| Compound | Type | Binding Affinity (Ki) | G-protein Activation (EC50/IC50) | β-arrestin Recruitment (EC50) | Flushing Potential |
| This compound | Partial Agonist | 0.55 µM[1] | - | - | Low[2] |
| Niacin | Full Agonist | ~1-10 µM | ~0.1-1 µM | Potent | High[3] |
| Acifran | Full Agonist | - | 1.3 µM (hHCA2) | - | High |
| MK-1903 | Full Agonist | - | 12.9 nM[1] | - | High[4] |
| GSK256073 | Full Agonist | - | pEC50: 7.5 (hHCA2)[5][6] | Potent[1] | Low/Non-flushing[3][7] |
Note: A lower Ki value indicates higher binding affinity. A lower EC50/IC50 value indicates higher potency. pEC50 is the negative logarithm of the EC50 value. Data for all parameters were not consistently available for all compounds from a single source.
Mandatory Visualization: HCA2 Signaling Pathway
The activation of the HCA2 receptor by an agonist initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is largely responsible for the anti-lipolytic effects observed in adipocytes. Additionally, HCA2 activation can lead to the recruitment of β-arrestin proteins, which not only desensitize the G-protein signal but can also initiate their own signaling cascades. The flushing side effect associated with some HCA2 agonists is believed to be mediated through a β-arrestin-dependent pathway in Langerhans cells and keratinocytes, leading to the production of prostaglandins.
Caption: HCA2 receptor signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize HCA2 receptor agonists.
Competitive Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor.
-
Materials:
-
Cell membranes prepared from cells overexpressing the human HCA2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [3H]-Niacin).
-
Test compounds (this compound and comparators) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled HCA2 ligand).
-
Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (for determining Gi activation)
This functional assay measures the ability of an agonist to activate the Gi-coupled HCA2 receptor, which results in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
-
Materials:
-
Cells stably expressing the human HCA2 receptor (e.g., CHO-K1 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (this compound and comparators) at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell culture medium and reagents.
-
Multi-well plates.
-
-
Procedure:
-
Seed the HCA2-expressing cells in multi-well plates and grow to a suitable confluency.
-
Pre-treat the cells with the test compounds at various concentrations for a specified period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of the test compound.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) from the dose-response curve using non-linear regression.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated HCA2 receptor, a key event in receptor desensitization and an alternative signaling pathway.
-
Materials:
-
Cells co-expressing HCA2 fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment (e.g., DiscoverX PathHunter® or Tango™ GPCR assay systems).
-
Test compounds (this compound and comparators) at various concentrations.
-
Assay-specific detection reagents.
-
Luminometer or fluorometer.
-
Multi-well plates.
-
-
Procedure:
-
Plate the engineered cells in multi-well plates.
-
Add the test compounds at various concentrations to the cells and incubate for a specified time to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents as per the assay kit protocol. The interaction between the receptor and β-arrestin will bring the two reporter fragments into close proximity, generating a detectable signal (e.g., luminescence or fluorescence).
-
Measure the signal using a luminometer or fluorometer.
-
Construct dose-response curves by plotting the signal intensity against the agonist concentration.
-
Determine the EC50 value for β-arrestin recruitment from the dose-response curve using non-linear regression.
-
In Vivo Model for Assessing Flushing (Guinea Pig Ear Temperature)
This animal model is used to predict the flushing potential of HCA2 agonists in humans by measuring changes in ear temperature.
-
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Test compounds (this compound and comparators) formulated for intravenous or oral administration.
-
Infrared thermometer or thermal imaging camera.
-
Animal restraining devices.
-
-
Procedure:
-
Acclimatize the guinea pigs to the experimental conditions and handling.
-
Measure the baseline ear temperature of the animals using an infrared thermometer or thermal imaging.
-
Administer the test compound or vehicle control to the animals via the desired route (e.g., intravenous injection into a marginal ear vein or oral gavage).
-
Monitor and record the ear temperature at regular intervals for a set period (e.g., up to 2 hours post-administration).
-
Calculate the change in ear temperature from baseline for each animal at each time point.
-
Compare the maximum increase in ear temperature and the duration of the response between the different treatment groups to assess the relative flushing potential of the compounds.[3]
-
References
- 1. Structural basis for ligand recognition and signaling of hydroxy-carboxylic acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of hydroxycarboxylic acid receptor signaling mechanisms through ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of GSK256073, a non-flushing hydroxy-carboxylic acid receptor 2 (HCA2) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Validating LUF6283 Binding Affinity to the A3 Adenosine Receptor: A Comparative Guide to Surface Plasmon Resonance and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the development of novel therapeutics targeting the A3 adenosine receptor (A3AR), a G-protein coupled receptor implicated in inflammation, cancer, and cardiovascular diseases, precise characterization of ligand binding is paramount. This guide provides a comparative overview of Surface Plasmon Resonance (SPR) for validating the binding affinity of LUF6283, a putative positive allosteric modulator of the A3AR, alongside established alternative methodologies. We present experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate techniques for their drug discovery pipeline.
While specific binding affinity data for this compound is not publicly available, this guide will utilize data for LUF6000, a well-characterized A3AR positive allosteric modulator from the same chemical series, as a representative compound.
Data Presentation: Quantitative Comparison of Binding Affinity Validation Methods
The following table summarizes the types of quantitative data obtained from different experimental approaches for characterizing the interaction of A3AR allosteric modulators like LUF6000 with the receptor.
| Method | Parameter(s) Measured | Typical Values for LUF6000/similar PAMs | Notes |
| Surface Plasmon Resonance (SPR) | Association rate constant (k_a_), Dissociation rate constant (k_d_), Equilibrium dissociation constant (K_D_) | K_D_ in the nanomolar to micromolar range can be determined. | Provides real-time kinetic data. The affinity of allosteric modulators can be measured directly or by observing their effect on the binding of an orthosteric ligand. |
| Radioligand Binding Assay | Inhibition constant (K_i_), Allosteric modulation of orthosteric ligand binding (α and β values) | LUF6000 reduces the rate of dissociation of the orthosteric radioligand [¹²⁵I]I-AB-MECA from human and dog A3ARs. | A widely used method for GPCRs. Can determine the affinity of the modulator for its allosteric site and its effect on the affinity of the primary ligand. |
| [³⁵S]GTPγS Functional Assay | Half-maximal effective concentration (EC₅₀), Maximal efficacy (E_max_) | At 10 µM, LUF6000 increases the E_max_ of the A3AR agonist Cl-IB-MECA by ~2-3 fold and increases its EC₅₀ by 5-6 fold in HEK 293 cell membranes. | A functional assay that measures G-protein activation, providing insights into the modulatory effect of the compound on receptor signaling. |
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real time. This allows for the determination of the kinetics (association and dissociation rates) and affinity of the interaction.
Experimental Workflow:
SPR Experimental Workflow for this compound Binding to A3AR.
Detailed Methodology:
-
Immobilization of A3AR: Purified, stabilized A3AR is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. The receptor can be captured via an antibody or a tag to ensure proper orientation.
-
Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer (e.g., PBS with 0.05% Tween 20).
-
Binding Measurement: The this compound solutions are injected over the sensor surface at a constant flow rate. The association phase is followed by a dissociation phase where the running buffer is flowed over the chip.
-
Regeneration: A specific regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are analyzed using fitting software to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_).
Alternative Methods
This classic technique measures the binding of a radiolabeled ligand to its receptor. To determine the binding affinity of an unlabeled compound like this compound, a competition binding assay is performed.
Experimental Workflow:
Radioligand Competition Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the A3AR are prepared from cultured cells.
-
Competition Binding: A fixed concentration of a suitable A3AR radioligand (e.g., [¹²⁵I]I-AB-MECA) is incubated with the membranes in the presence of increasing concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The half-maximal inhibitory concentration (IC₅₀) is determined, and the inhibition constant (K_i_) is calculated using the Cheng-Prusoff equation.
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins. For an allosteric modulator, this assay can determine its effect on agonist-induced G-protein activation.
Experimental Workflow:
[³⁵S]GTPγS Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Cell membranes containing the A3AR and associated G-proteins are prepared.
-
Assay Reaction: Membranes are incubated with a fixed concentration of an A3AR agonist (e.g., Cl-IB-MECA), varying concentrations of this compound, and [³⁵S]GTPγS in an appropriate buffer.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is determined using a filtration method and scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ and E_max_ of the agonist in the presence and absence of the modulator, revealing the nature and extent of the allosteric modulation.
Mandatory Visualization
A3 Adenosine Receptor Signaling Pathway
The A3 adenosine receptor is a G_i_/G_o_ coupled receptor. Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. It can also activate other signaling pathways, including the MAPK/ERK pathway and PLC/IP3 pathway, which are involved in cell survival, proliferation, and inflammation.
A3 Adenosine Receptor Signaling Pathway.
Logical Relationship of Validation Techniques
The choice of assay depends on the specific question being addressed. SPR provides direct kinetic and affinity data, radioligand binding assays confirm interaction at the receptor level and can quantify allosteric effects on ligand binding, while functional assays like [³⁵S]GTPγS binding reveal the impact of the modulator on receptor signaling.
Safety Operating Guide
Navigating the Disposal of LUF6283: A Procedural Guide for Laboratory Professionals
The specific chemical identity and associated disposal protocols for "LUF6283" are not publicly available, suggesting it may be an internal product identifier, a novel compound, or a specialized formulation. The absence of a readily accessible Safety Data Sheet (SDS) necessitates a cautious and systematic approach to its handling and disposal. This guide provides essential procedural steps for researchers, scientists, and drug development professionals to safely manage and dispose of unidentified or poorly documented chemical substances like this compound, ensuring compliance with safety and environmental regulations.
Immediate Safety and Information Gathering
Before any disposal procedures can be initiated, it is crucial to gather as much information as possible about the substance while adhering to strict safety protocols. Federal and state regulations prohibit the transportation, storage, or disposal of hazardous waste of unknown identity.[1][2]
Experimental Protocol: Characterization and Safe Handling of Unidentified Chemicals
-
Initial Inspection and Information Retrieval:
-
Examine the container for any identifying information, such as a manufacturer's name, Chemical Abstracts Service (CAS) number, or hazard pictograms (e.g., Globally Harmonized System [GHS] symbols).
-
If the manufacturer is identified, contact them directly to request an SDS. Many suppliers also provide SDS databases on their websites.[3][4]
-
Consult with colleagues, the principal investigator, or previous lab occupants who may have knowledge of the substance.[1][2][5]
-
-
Hazard Assessment:
-
In the absence of an SDS, treat the substance as hazardous. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Conduct a visual inspection of the material. Note its physical state (solid, liquid, gas), color, and any unusual properties, but do not attempt to smell or taste the chemical.
-
If safe to do so and with proper training, simple tests such as checking the pH of a small, diluted sample with litmus paper can help determine if the material is corrosive.[1]
-
-
Consult Environmental Health and Safety (EHS):
-
Contact your institution's EHS office. They are the primary resource for guidance on handling and disposing of unknown or hazardous materials.[6] EHS can provide assistance with identification and ensure compliance with all disposal regulations.
-
Disposal Plan and Procedures
Once some identifying information or hazard characteristics are known, a disposal plan can be formulated in conjunction with your EHS department. The following table summarizes general disposal routes for common classes of laboratory chemical waste.
Data Presentation: General Chemical Waste Disposal Procedures
| Waste Category | Hazard Characteristics | General Disposal Procedure |
| Non-Hazardous Solid Waste | Not ignitable, corrosive, reactive, or toxic. | Can often be disposed of in the regular trash, provided it is not contaminated with hazardous materials.[7] |
| Non-Hazardous Aqueous Solutions | pH between 5 and 9, non-toxic to aquatic life. | May be permissible for sanitary sewer disposal, followed by flushing with ample water. Always check local regulations and institutional policies first.[8] |
| Halogenated Organic Solvents | Contains chlorine, bromine, fluorine, or iodine. | Collect in a designated, properly labeled, and sealed waste container. Do not mix with non-halogenated solvents. Arrange for EHS pickup. |
| Non-Halogenated Organic Solvents | Flammable or combustible liquids (e.g., acetone, ethanol, hexanes). | Collect in a designated, properly labeled, and sealed waste container. Arrange for EHS pickup. |
| Corrosive Waste (Acids/Bases) | pH ≤ 2 or ≥ 12.5. | Collect in a designated, compatible (e.g., glass or polyethylene) container. Do not mix strong acids and bases. Neutralization may be an option for small quantities if permitted by your institution, but generally, these should be collected for EHS disposal.[8][9] |
| Heavy Metal Waste | Contains toxic heavy metals (e.g., mercury, lead, cadmium). | Collect in a designated, sealed container. Never dispose of down the drain or in regular trash. Arrange for EHS pickup. |
| Reactive/Unstable Waste | Can be explosive, water-reactive, or produce toxic gases. | These require special handling. Do not attempt to move or open potentially explosive containers (e.g., old peroxide-formers).[6] Contact EHS immediately for assistance. |
| Sharps Waste | Needles, scalpels, razor blades, contaminated glass. | Collect in a designated, puncture-resistant sharps container.[10] |
Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of an unidentified chemical substance like this compound.
Caption: Disposal workflow for unidentified chemicals.
By following these procedural steps, laboratory professionals can ensure that substances like this compound are managed and disposed of in a manner that prioritizes safety, environmental responsibility, and regulatory compliance. Always remember that when in doubt, the most critical step is to contact your institution's Environmental Health and Safety department.
References
- 1. esd.uga.edu [esd.uga.edu]
- 2. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. Safety Data Sheets (SDSs) | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 4. Finding Safety Data Sheets [fishersci.com]
- 5. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. unmc.edu [unmc.edu]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
